1,3-Benzoxazol-2-ylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUJPJCKRWSDCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357100 | |
| Record name | 1,3-benzoxazol-2-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15344-56-6 | |
| Record name | 1,3-benzoxazol-2-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-benzoxazol-2-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Benzoxazol-2-ylacetonitrile (CAS: 15344-56-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 1,3-Benzoxazol-2-ylacetonitrile (CAS: 15344-56-6), a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its physicochemical properties, synthesis, and safety profile. While the broader class of benzoxazoles exhibits significant biological activities, specific experimental data on the biological effects and detailed spectroscopic analysis of this particular compound are not extensively available in the public domain. This guide aims to serve as a foundational resource for researchers, highlighting both the known characteristics and the existing gaps in knowledge for future investigation.
Physicochemical Properties
This compound is a solid, pale brown to light brown in color.[1] Its core structure consists of a benzene ring fused to an oxazole ring, with an acetonitrile group attached at the 2-position.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 15344-56-6 | [1] |
| Molecular Formula | C₉H₆N₂O | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| Melting Point | 56-57 °C | [1] |
| Boiling Point (Predicted) | 295.8 ± 23.0 °C | [1] |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |
| pKa (Predicted) | 0.79 ± 0.10 | [1] |
| Appearance | Pale Brown to Light Brown Solid | [1] |
Synthesis
A common method for the synthesis of this compound involves the condensation of o-aminophenol with malononitrile.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthesis method.[2]
Materials:
-
o-Aminophenol
-
Malononitrile
-
Ethanol
-
Glacial Acetic Acid
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, dissolve o-aminophenol in ethanol.
-
Add glacial acetic acid to the solution.
-
Heat the mixture to reflux with stirring.
-
Once refluxing, add malononitrile to the reaction mixture. The mass ratio of o-aminophenol to malononitrile can be in the range of 3:4 to 3:10.[2]
-
Continue the reaction under reflux for 8 to 15 hours.[2]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.[2]
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The methylene (-CH₂-) protons adjacent to the benzoxazole ring and the nitrile group would likely appear as a singlet further upfield.
-
¹³C NMR: The spectrum should display nine distinct carbon signals. The carbon of the nitrile group (-C≡N) is expected in the 115-120 ppm region. The aromatic carbons will appear between approximately 110 and 150 ppm. The methylene carbon will be found in the aliphatic region, and the C-2 carbon of the benzoxazole ring will be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.
Table 2: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2260 - 2220 |
| C=N (Oxazole ring) | ~1650 - 1590 |
| C=C (Aromatic ring) | ~1600 and ~1475 |
| C-O-C (Oxazole ring) | ~1250 |
| Aromatic C-H | Above 3000 |
| Aliphatic C-H | Below 3000 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 158. Fragmentation patterns would likely involve the loss of the acetonitrile group and cleavage of the oxazole ring.
Safety and Toxicology
This compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Table 3: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Precautionary Statements: Standard laboratory safety precautions should be taken when handling this compound. This includes wearing protective gloves, clothing, and eye protection. Work should be conducted in a well-ventilated area, and dust formation should be avoided.
Biological Activity and Applications
The benzoxazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
However, specific studies on the biological activity, mechanism of action, or potential signaling pathways of this compound (CAS 15344-56-6) are not available in the reviewed scientific literature. Therefore, a signaling pathway diagram cannot be generated at this time due to the lack of experimental data for this specific molecule.
General Biological Potential of Benzoxazole Derivatives:
References
An In-depth Technical Guide to 1,3-Benzoxazol-2-ylacetonitrile: Physicochemical Properties and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzoxazol-2-ylacetonitrile is a heterocyclic organic compound featuring a benzoxazole core functionalized with an acetonitrile group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to the established diverse biological activities of the broader benzoxazole class of molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details experimental protocols for its synthesis and characterization, based on established methodologies for analogous compounds. Furthermore, this document explores the potential biological relevance of this compound by examining the known activities of structurally related benzoxazole derivatives, which have been shown to modulate key signaling pathways implicated in various disease states.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These data are crucial for its handling, characterization, and application in research and development.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| CAS Number | 15344-56-6 | [1] |
| Appearance | Pale Brown to Light Brown Solid | ChemicalBook |
| Melting Point | 56-57 °C | ChemicalBook |
| Boiling Point (Predicted) | 295.8 ± 23.0 °C | ChemicalBook |
| pKa (Predicted) | 0.79 ± 0.10 | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook |
Table 2: Computed Chemical Properties of this compound
| Property | Value | Reference |
| Topological Polar Surface Area | 49.8 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Complexity | 208 | [1] |
| Monoisotopic Mass | 158.048012819 Da | [1] |
Spectroscopic and Analytical Data (Predicted)
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals and Interpretations |
| ¹H NMR | Aromatic protons (4H) in the benzoxazole ring system are expected in the δ 7.0-8.0 ppm region. A singlet for the methylene protons (2H) of the acetonitrile group is anticipated, likely in the δ 3.5-4.5 ppm range. |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-155 ppm region. The nitrile carbon (C≡N) is expected around δ 115-120 ppm. The methylene carbon (CH₂) signal would likely be in the δ 20-30 ppm range. The carbon at the 2-position of the benzoxazole ring is expected to be significantly downfield. |
| Infrared (IR) Spectroscopy | A sharp, medium intensity peak for the C≡N stretch is expected around 2240-2260 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. C=N and C=C stretching vibrations of the benzoxazole ring will appear in the 1500-1650 cm⁻¹ region. C-O stretching will be present in the 1000-1300 cm⁻¹ range. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 158. Common fragmentation patterns for 2-substituted benzoxazoles may include the loss of the acetonitrile side chain and cleavage of the oxazole ring. |
Experimental Protocols
The following protocols are based on established methods for the synthesis and characterization of 2-substituted benzoxazoles and related compounds.
Synthesis of this compound
A plausible synthetic route involves the condensation of 2-aminophenol with a suitable C2 synthon. One such approach is adapted from methodologies for the synthesis of 2-substituted benzoxazoles.
Experimental Workflow: Synthesis
Caption: A general workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminophenol in ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the solution.
-
Reactant Addition and Reflux: Heat the mixture to reflux and add malononitrile. Maintain the reflux for 8-15 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and assign the chemical shifts of the protons and carbons.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into a mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.
Potential Biological Activity and Signaling Pathway Interactions
While no specific biological activities have been reported for this compound, the benzoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. These activities often stem from their ability to interact with and modulate the function of key enzymes and signaling pathways.
For instance, certain benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, leading to reduced cell proliferation and induction of apoptosis.
Other benzoxazole-containing molecules have been shown to act as antagonists of Toll-like Receptor 9 (TLR9), a receptor involved in the innate immune response and implicated in inflammatory diseases. By blocking TLR9, these compounds can inhibit the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines.
Hypothetical Signaling Pathway Modulation by a Benzoxazole Derivative
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow: Cytotoxicity Assay
Caption: A standard workflow for assessing the cytotoxic effects of a compound.
Conclusion
This compound is a compound with well-defined physicochemical properties that can be synthesized and characterized using standard laboratory techniques. While its specific biological activities remain to be elucidated, its structural relationship to a broad class of pharmacologically active benzoxazole derivatives suggests its potential as a valuable scaffold for the development of novel therapeutic agents. Further investigation into its biological effects, particularly its interaction with key cellular signaling pathways, is warranted to fully explore its potential in drug discovery.
References
The Diverse Biological Activities of Benzoxazole-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Benzoxazole and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] Their structural similarity to naturally occurring nucleic acid bases allows for facile interaction with biological macromolecules, making them a fertile ground for the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the significant biological activities of benzoxazole-containing compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. The content herein is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers in their drug discovery and development endeavors.
Anticancer Activity
Benzoxazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of Kinase Signaling Pathways
Several benzoxazole-containing compounds have been identified as inhibitors of critical protein kinases involved in tumorigenesis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] Benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors.[3] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling cascades like the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[4][5][6] By blocking the ATP-binding site of VEGFR-2, benzoxazole inhibitors can abrogate these downstream signals, thereby inhibiting angiogenesis and suppressing tumor growth.
-
Aurora B Kinase Inhibition: Aurora B kinase is a crucial regulator of mitosis, playing a key role in chromosome segregation and cytokinesis.[7][8] Its overexpression is common in many cancers, leading to genomic instability.[7] Benzoxazole analogs have been developed as inhibitors of Aurora B kinase.[9] Aurora B is a component of the Chromosomal Passenger Complex (CPC) and its activity is essential for the proper attachment of microtubules to kinetochores and for the spindle assembly checkpoint.[8][10] Inhibition of Aurora B by benzoxazole derivatives can lead to mitotic arrest and ultimately, apoptosis in cancer cells.
Induction of Cytochrome P450 CYP1A1
Certain benzoxazole derivatives, such as the experimental antitumor agent Phortress, exhibit a unique mechanism of action involving metabolic activation by cytochrome P450 1A1 (CYP1A1).[11][12] Phortress is a prodrug that is metabolized by CYP1A1 into a reactive species that forms DNA adducts, leading to cancer cell death.[11] This activation is often mediated through the Aryl Hydrocarbon Receptor (AhR). Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the Ah Receptor Nuclear Translocator (ARNT), and binds to Dioxin-Responsive Elements (DREs) in the promoter region of the CYP1A1 gene, inducing its transcription.[13]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) Metabolite | Breast (MCF-7) | 0.01 µM (GI50) | [11] |
| Benzoxazole-1,2,4-oxadiazole derivative | A-549 (Lung) | 8.46 | [2] |
| Benzoxazole clubbed 2-pyrrolidinone (Compound 19) | SNB-75 (CNS Cancer) | 35.49% GI | [14] |
| Benzoxazole clubbed 2-pyrrolidinone (Compound 20) | SNB-75 (CNS Cancer) | 31.88% GI | [14] |
| 5-chlorotolylbenzoxazole 5A | Topoisomerase II | 22.3 | [15] |
| 2-arylbenzoxazole 4A | Topoisomerase II | 18.8 | [15] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [16] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [16] |
| Compound 3a | A549 (Lung) | 5.988 | [16] |
Antimicrobial Activity
Benzoxazole derivatives display a broad spectrum of antimicrobial activity against both bacteria and fungi, making them promising candidates for the development of new anti-infective agents.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of benzoxazole compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values of various benzoxazole derivatives against a range of microbial strains.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Escherichia coli | 39 | [17] |
| 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Sarcina lutea | 20 | [17] |
| 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Escherichia coli | 39 | [17] |
| 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | Sarcina lutea | 20 | [17] |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | Candida albicans SC5314 | 16 | [17] |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone (5i) | Candida glabrata | 16 | [17] |
| Novel Benzoxazole Derivative (Compound 1A) | Escherichia coli | 25 | [18] |
| Novel Benzoxazole Derivative (Compound 2A) | Staphylococcus aureus | 12.5 | [18] |
| Chalcone derivative Z2 | Xanthomonas oryzae pv. oryzae | 8.10 | [19] |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | [20] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM | [20] |
| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ µM | [20] |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ µM | [20] |
Antiviral Activity
The antiviral potential of benzoxazole-containing compounds has been investigated against a variety of DNA and RNA viruses.
Quantitative Antiviral Activity Data
The antiviral activity is often expressed as the EC50 value, the concentration of a drug that gives half-maximal response. The following table summarizes the antiviral activity of selected benzoxazole derivatives.
| Compound/Derivative | Virus | Activity (EC50/IC50) | Reference |
| Flavonol derivative X17 | Tobacco Mosaic Virus (TMV) | Curative: 127.6 µg/mL, Protective: 101.2 µg/mL | [21] |
| Chalcone derivative Z15 | Tobacco Mosaic Virus (TMV) | Curative: 101.97 µg/mL | [19] |
| Chalcone derivative Z16 | Tobacco Mosaic Virus (TMV) | Protective: 104.05 µg/mL | [19] |
| 6-(3-fluorobenzoyl)benzoxazolin-2-one | Human Cytomegalovirus (HCMV) & Varicella-Zoster Virus (VZV) | Selectivity Index (CC50/IC50) = 10-20 | [22] |
| Benzotriazole derivative 18e | Coxsackievirus B5 | 6-18.5 µM | [23] |
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan.[24] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzoxazole compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[25]
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[25]
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[26]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[26]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.[26]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Agar Well Diffusion Assay for Antimicrobial Activity
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[27]
Materials:
-
Bacterial or fungal strains
-
Muller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile petri dishes
-
Sterile cork borer
-
Benzoxazole compound (dissolved in a suitable solvent)
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).[27]
-
Plate Preparation: Pour the molten agar into sterile petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.[28]
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.[29][30]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the benzoxazole compound solution, positive control, and negative control into separate wells.[29][30]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[29]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[28]
Signaling Pathway and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of benzoxazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 11. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Induction of CYP1A1. The AhR/DRE paradigm: transcription, receptor regulation, and expanding biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]
- 20. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and antiviral activity of 6-benzoyl-benzoxazolin-2-one and 6-benzoyl-benzothiazolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. MTT assay overview | Abcam [abcam.com]
- 27. chemistnotes.com [chemistnotes.com]
- 28. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. botanyjournals.com [botanyjournals.com]
- 30. webcentral.uc.edu [webcentral.uc.edu]
The Advent and Ascendance of 2-Cyanomethylbenzoxazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole scaffold, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a cornerstone in medicinal chemistry, renowned for conferring a diverse range of biological activities upon its derivatives. Among these, the 2-cyanomethylbenzoxazole core has emerged as a particularly intriguing pharmacophore, demonstrating significant potential across various therapeutic areas, including antimicrobial, anticancer, and herbicidal applications. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of 2-cyanomethylbenzoxazoles, tailored for professionals engaged in drug discovery and development.
Discovery and Historical Perspective
The precise first synthesis of 2-cyanomethylbenzoxazole is not prominently documented in readily available historical literature. However, the development of related benzazole compounds provides a likely context for its emergence. The closely related analogue, 2-cyanomethylbenzothiazole, was first reported in 1939 through a multi-step synthesis starting from 2-methylbenzothiazole. Early synthetic strategies for benzoxazoles, in general, often involved the condensation of an o-aminophenol with a carboxylic acid or its derivative. It is plausible that the first synthesis of 2-cyanomethylbenzoxazole was achieved through a similar pathway, likely involving the reaction of o-aminophenol with ethyl cyanoacetate or a related cyanoacetic acid derivative.
The evolution of synthetic methodologies has since provided more efficient and versatile routes to 2-cyanomethylbenzoxazoles and their derivatives. Modern approaches often focus on improving yields, reducing reaction times, and employing milder conditions, reflecting the broader advancements in synthetic organic chemistry.
Synthetic Methodologies
The primary and most established method for the synthesis of the 2-cyanomethylbenzoxazole core involves the condensation of o-aminophenol with a reagent providing the cyanomethyl moiety.
Classical Synthesis from o-Aminophenol and Ethyl Cyanoacetate
This foundational method involves the direct condensation of o-aminophenol with ethyl cyanoacetate. The reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water and ethanol to drive the cyclization.
Experimental Protocol: Synthesis of 2-(Cyanomethyl)benzoxazole
-
Reactants: o-Aminophenol (1 eq.), Ethyl cyanoacetate (1.1 eq.).
-
Solvent: High-boiling point solvent such as xylene or no solvent.
-
Procedure:
-
A mixture of o-aminophenol and ethyl cyanoacetate is heated, typically at a temperature range of 140-180 °C, for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid is triturated with a suitable solvent (e.g., ethanol or hexane) to remove unreacted starting materials and byproducts.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 2-(cyanomethyl)benzoxazole.
-
Synthesis of 2-Cyanomethylbenzoxazole Derivatives
Further functionalization of the 2-cyanomethylbenzoxazole core can be achieved through various reactions targeting the active methylene group or the aromatic ring.
Experimental Protocol: Synthesis of 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole [1]
-
Reactants: 2-Cyanomethylbenzoxazole (10 mmol), 4-chloroaniline (10 mmol), Sodium nitrite (15 mmol), Acetic acid.
-
Procedure:
-
An ice-cooled solution of the diazonium salt is prepared by the dropwise addition of a sodium nitrite solution to a solution of 4-chloroaniline in acetic acid.
-
This freshly prepared diazonium salt solution is then added dropwise with stirring to an ice-cooled solution of 2-cyanomethylbenzoxazole in acetic acid.
-
Stirring is continued for 30 minutes in the cold.
-
Water is added to the reaction mixture to precipitate the product.
-
The precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol.
-
Experimental Protocol: Synthesis of 2-[(arylidene)cyanomethyl]benzoxazoles [1]
-
Reactants: 2-Cyanomethylbenzoxazole (4 mmol), appropriate aldehyde (4 mmol), Triethylamine (catalytic amount).
-
Solvent: Absolute ethanol (10 mL).
-
Procedure:
-
To a stirred solution of 2-cyanomethylbenzoxazole in absolute ethanol, a few drops of triethylamine and the corresponding aldehyde are added.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The resulting crystalline product is collected by filtration, washed with ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like dioxane.
-
Biological Activities and Quantitative Data
Derivatives of 2-cyanomethylbenzoxazole have demonstrated a wide spectrum of biological activities. The following tables summarize key quantitative data from various studies.
Anticancer Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzoxazole Derivative 3m | HT-29 (Colon) | 0.89 ± 0.05 | [2] |
| MCF7 (Breast) | 1.12 ± 0.08 | [2] | |
| A549 (Lung) | 1.56 ± 0.11 | [2] | |
| HepG2 (Liver) | 2.14 ± 0.15 | [2] | |
| C6 (Brain) | 3.21 ± 0.22 | [2] | |
| Benzoxazole Derivative 3n | HT-29 (Colon) | 0.95 ± 0.06 | [2] |
| MCF7 (Breast) | 1.25 ± 0.09 | [2] | |
| A549 (Lung) | 1.87 ± 0.13 | [2] | |
| HepG2 (Liver) | 2.54 ± 0.18 | [2] | |
| C6 (Brain) | 3.88 ± 0.27 | [2] |
Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | S. aureus | 125 | [3] |
| E. coli | 250 | [3] | |
| C. albicans | 62.5 | [3] | |
| Benzoxazole Derivative 21 | S. pyogenes | 50 | [4] |
| S. aureus | 50 | [4] | |
| P. aeruginosa | 100 | [4] | |
| E. coli | 25 | [4] | |
| Benzoxazole Derivative 18 | S. pyogenes | 50 | [4] |
| S. aureus | 50 | [4] | |
| P. aeruginosa | 100 | [4] | |
| E. coli | 25 | [4] |
Mechanisms of Action and Signaling Pathways
The biological effects of 2-cyanomethylbenzoxazole derivatives are attributed to their interaction with various cellular targets and modulation of key signaling pathways. While specific pathways for each derivative are still under investigation, general mechanisms for the broader benzoxazole class have been proposed.
Anticancer Mechanism
The anticancer activity of certain benzoxazole derivatives is believed to involve the inhibition of crucial enzymes involved in DNA replication and cell cycle progression, such as topoisomerase II. By stabilizing the enzyme-DNA complex, these compounds can lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells. Another proposed mechanism involves the inhibition of protein kinases that are often dysregulated in cancer, leading to the disruption of signaling cascades that promote cell proliferation and survival.
Caption: Proposed anticancer mechanism of 2-cyanomethylbenzoxazole derivatives.
Antimicrobial Mechanism
In bacteria, a primary target for benzoxazole derivatives is DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, repair, and transcription. Inhibition of DNA gyrase leads to the accumulation of DNA strand breaks and subsequent bacterial cell death. The structural similarity of the benzoxazole core to nucleic acid bases may facilitate its interaction with DNA-processing enzymes.[3][5]
Caption: Proposed antimicrobial mechanism of 2-cyanomethylbenzoxazole derivatives.
Experimental Workflows
The discovery and development of novel 2-cyanomethylbenzoxazole derivatives follow a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for the development of 2-cyanomethylbenzoxazole derivatives.
Conclusion and Future Directions
2-Cyanomethylbenzoxazoles represent a promising class of heterocyclic compounds with significant therapeutic potential. The versatility of their synthesis and the diverse range of biological activities make them attractive candidates for further drug development efforts. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to enable rational drug design and optimization. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued exploration of the 2-cyanomethylbenzoxazole scaffold is poised to yield novel therapeutic agents to address unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Handling of 1,3-Benzoxazol-2-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been compiled from publicly available information and is intended for guidance purposes only. A complete Safety Data Sheet (SDS) with comprehensive, validated quantitative data for 1,3-Benzoxazol-2-ylacetonitrile (CAS: 15344-56-6) was not fully available. The information on GHS classifications is based on data from limited sources and should be treated with caution. Users are strongly advised to perform their own risk assessments and consult a certified safety professional before handling this chemical.
Chemical Identification and Physical Properties
This section provides key identifiers and physical data for this compound.
| Property | Value | Reference |
| CAS Number | 15344-56-6 | [1][2] |
| Molecular Formula | C₉H₆N₂O | [1][2][3] |
| Molecular Weight | 158.16 g/mol | [1][2][3] |
| Appearance | Powder | |
| Melting Point | 70-72 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | Room Temperature |
Hazard Identification and GHS Classification
The following GHS classification is based on available data. A comprehensive toxicological profile for this compound has not been fully established.
| GHS Classification | Hazard Statement (H-code) | Precautionary Statement (P-code) |
| Signal Word | Warning | |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280, P302+P352, P312, P362, P363, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| ST&T, Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
ST&T: Specific Target Organ Toxicity
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure the safety of laboratory personnel and the integrity of the chemical.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is recommended as a minimum:
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles.[4]
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Breakthrough time and glove thickness should be appropriate for the duration and nature of the task.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.[4] For tasks with a higher risk of splashing, a chemically resistant apron should be worn.
-
Respiratory Protection: All handling of the solid powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be required.
General Handling Procedures
-
Avoid contact with eyes, skin, and clothing.[4]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[4]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[4][5]
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep containers tightly sealed.
-
Segregate from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor. If breathing is difficult, trained personnel should administer oxygen. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. Wash contaminated clothing before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell. |
Experimental Protocols: Safe Handling of a Crystalline Solid
This section provides a general methodology for handling this compound in a laboratory setting.
Objective: To safely weigh and prepare a solution of this compound.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beaker
-
Magnetic stirrer and stir bar (optional)
-
Required PPE (see section 3.1)
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE.
-
Gather all necessary equipment and place it within the fume hood.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the crystalline solid to the weighing boat. Avoid generating dust.
-
Securely close the primary container.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add a small amount of the chosen solvent to the weighing boat to rinse any remaining crystals and transfer this rinse to the flask.
-
Add approximately half of the final required volume of solvent to the flask.
-
Stopper the flask and gently swirl to dissolve the solid. A magnetic stirrer can be used for this purpose.
-
Once the solid is fully dissolved, add the solvent up to the calibration mark.
-
Stopper the flask again and invert it several times to ensure the solution is homogeneous.
-
-
Cleanup and Waste Disposal:
-
Clean the spatula and any other contaminated reusable equipment.
-
Dispose of the weighing boat and any other contaminated disposable items in a designated solid chemical waste container.
-
Wipe down the work surface in the fume hood.
-
Dispose of gloves in the appropriate waste stream.
-
Wash hands thoroughly after the procedure is complete.
-
Visualizations
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
First Aid Response Logic
Caption: Decision logic for first aid response to chemical exposure.
References
Thermochemical Profile of 1,3-Benzoxazol-2-ylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive overview of the available thermochemical data for the heterocyclic compound 1,3-Benzoxazol-2-ylacetonitrile (CAS: 15344-56-6; Molecular Formula: C₉H₆N₂O). Due to a lack of experimentally determined thermochemical values in the current body of scientific literature, this guide presents a detailed synthesis protocol for the compound, which can be utilized for the production of material for future experimental thermochemical analysis. Furthermore, generalized experimental protocols for key thermochemical measurement techniques—combustion calorimetry, differential scanning calorimetry (DSC), and the Knudsen effusion method—are provided, based on established methodologies for similar benzoxazole derivatives. These protocols offer a foundational approach for researchers seeking to determine the standard molar enthalpy of formation, phase transition behavior, and sublimation enthalpy of this compound. Additionally, this guide outlines a common computational approach, the G3(MP2)//B3LYP method, which can be employed to calculate theoretical thermochemical properties to complement and support experimental findings. A visual representation of the synthesis workflow is also included to facilitate laboratory application.
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science.[1] Its derivatives have been investigated for a range of biological activities. A thorough understanding of the thermochemical properties of this core structure is essential for reaction optimization, safety assessments, and the prediction of its behavior in various chemical and biological systems.
Currently, there is a notable absence of published experimental data regarding the thermochemical properties of this compound. This guide aims to bridge this gap by providing detailed synthesis and generalized experimental protocols to encourage and facilitate the determination of these crucial parameters.
Physicochemical Data
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 15344-56-6 | [1][2] |
| Molecular Formula | C₉H₆N₂O | [2][3] |
| Molecular Weight | 158.16 g/mol | [2][3] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)CC#N | [3] |
| Topological Polar Surface Area | 49.8 Ų | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported, providing a reliable method for obtaining the compound for further studies.[4]
Experimental Protocol
The synthesis involves the condensation reaction of ortho-aminophenol with malononitrile in the presence of glacial acetic acid and ethanol.[4]
Materials:
-
ortho-Aminophenol
-
Malononitrile
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve ortho-aminophenol in ethanol in a reaction flask.
-
Add glacial acetic acid to the solution.
-
Heat the mixture to reflux.
-
Add malononitrile to the refluxing solution.
-
Continue the reaction for 8 to 15 hours, monitoring the progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
A yield of over 90% has been reported for this method.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Generalized Experimental Protocols for Thermochemical Analysis
While specific experimental data for this compound is unavailable, the following sections outline generalized protocols for determining key thermochemical parameters based on methodologies applied to similar heterocyclic compounds.[5][6][7]
Combustion Calorimetry for Enthalpy of Formation
Objective: To determine the standard molar enthalpy of combustion (Δc H°), from which the standard molar enthalpy of formation (Δf H°) in the condensed phase can be calculated.
Apparatus: A static or rotating-bomb combustion calorimeter.
Generalized Protocol:
-
Press a known mass of the sample into a pellet.
-
Place the pellet in the crucible of the combustion bomb.
-
Add a small amount of water to the bomb to ensure saturation of the final atmosphere.
-
Seal the bomb and pressurize it with high-purity oxygen.
-
Immerse the bomb in the calorimeter vessel containing a known amount of water.
-
Allow the system to reach thermal equilibrium.
-
Ignite the sample via a cotton fuse connected to platinum ignition wires.
-
Record the temperature change of the water in the calorimeter.
-
Correct the temperature rise for heat exchange with the surroundings.
-
Calibrate the calorimeter using a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
-
Calculate the standard molar enthalpy of combustion and subsequently the standard molar enthalpy of formation.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: To determine the temperatures and enthalpies of phase transitions (e.g., melting, solid-solid transitions).
Apparatus: A differential scanning calorimeter.
Generalized Protocol:
-
Accurately weigh a small sample (1-5 mg) into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5-10 K/min) under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The peak onset temperature of an endothermic or exothermic event corresponds to the transition temperature.
-
The enthalpy of the transition is determined by integrating the area of the peak.
Knudsen Effusion Method for Enthalpy of Sublimation
Objective: To measure the vapor pressure of the solid sample at different temperatures to determine the standard molar enthalpy of sublimation (Δsub H°).
Apparatus: A Knudsen effusion apparatus, which typically includes a Knudsen cell, a high-vacuum system, and a microbalance.
Generalized Protocol:
-
Load a known mass of the sample into the Knudsen cell, which has a small orifice of known area.
-
Place the cell in the apparatus and evacuate the system to a high vacuum.
-
Heat the cell to a constant temperature and monitor the mass loss over time due to effusion of the vapor through the orifice.
-
The rate of mass loss is used to calculate the vapor pressure at that temperature using the Knudsen equation.
-
Repeat the measurement at several different temperatures.
-
Plot the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (Clausius-Clapeyron plot).
-
The standard molar enthalpy of sublimation can be derived from the slope of this plot.
Computational Thermochemistry
In the absence of experimental data, computational methods can provide valuable estimates of thermochemical properties. The Gaussian-3 (G3) theory, particularly the G3(MP2)//B3LYP composite method, is a high-level ab initio approach that has been shown to accurately predict enthalpies of formation for a wide range of organic molecules.[5][8]
G3(MP2)//B3LYP Computational Protocol
Objective: To calculate the gas-phase enthalpy of formation of this compound.
Computational Workflow:
-
Geometry Optimization: The molecular structure is optimized at the B3LYP/6-31G(d) level of theory.
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level to confirm the structure as a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory (e.g., QCISD(T), MP4, MP2) with larger basis sets.
-
G3 Energy Calculation: The final G3 energy is obtained by combining the energies from the various calculations in a specific, predefined manner that aims to approximate the results of a much more computationally expensive calculation.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, where the computed G3 energies of the target molecule and reference species with well-established experimental enthalpies of formation are used.
Computational Workflow Diagram
Caption: A logical workflow for the computational determination of the enthalpy of formation.
Conclusion
This technical guide has consolidated the currently available information on the thermochemical properties of this compound. While experimental data is presently lacking, this document provides the necessary foundational information for researchers to pursue such investigations. The detailed synthesis protocol allows for the preparation of the target compound. The generalized experimental procedures for combustion calorimetry, DSC, and the Knudsen effusion method, along with the outlined G3(MP2)//B3LYP computational workflow, offer robust pathways for determining the key thermochemical parameters of this important heterocyclic compound. The data generated from such studies will be invaluable for the broader scientific community, particularly those in drug development and materials science.
References
- 1. This compound | 15344-56-6 [chemicalbook.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. Page loading... [guidechem.com]
- 4. CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. umsl.edu [umsl.edu]
- 8. researchgate.net [researchgate.net]
Potential Research Areas for 1,3-Benzoxazol-2-ylacetonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzoxazol-2-ylacetonitrile, a heterocyclic compound featuring a benzoxazole core, has emerged as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the current research landscape and future potential of this molecule. It details its synthesis, explores its significant in vitro biological activities, and elucidates potential mechanisms of action, with a focus on its anticancer and antimicrobial properties. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting promising avenues for further investigation.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The fused benzene and oxazole ring system of the benzoxazole core is a key structural motif found in numerous biologically active molecules.[3][4] Among these, this compound (also known as 2-cyanomethylbenzoxazole) stands out as a valuable building block for the synthesis of more complex derivatives and as a pharmacologically active agent in its own right.[5] This guide will delve into the potential research areas for this compound, focusing on its anticancer and antimicrobial activities, and provide detailed experimental protocols for its synthesis and biological evaluation.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the condensation of 2-aminophenol with a suitable C2 synthon, such as ethyl cyanoacetate or malononitrile.
Synthesis from 2-Aminophenol and Ethyl Cyanoacetate
A widely employed method involves the reaction of 2-aminophenol with ethyl cyanoacetate in the presence of a dehydrating agent or under high-temperature conditions.
Experimental Protocol:
-
Materials: 2-Aminophenol, Ethyl cyanoacetate, Polyphosphoric acid (PPA).
-
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1 equivalent) and ethyl cyanoacetate (1.1 equivalents).
-
Add polyphosphoric acid (PPA) as a catalyst and solvent.
-
Heat the reaction mixture at 150-160°C for 2-3 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Synthesis from 2-Aminophenol and Malononitrile
An alternative synthesis route utilizes malononitrile as the C2 source.
Experimental Protocol:
-
Materials: 2-Aminophenol, Malononitrile, Glacial Acetic Acid, Ethanol.
-
Procedure:
-
Dissolve 2-aminophenol in ethanol in a round-bottom flask.
-
Add glacial acetic acid to the solution.
-
Heat the mixture to reflux.
-
Add malononitrile to the refluxing solution and continue to reflux for 8-15 hours.[5]
-
Monitor the reaction by TLC.[5]
-
After the reaction is complete, evaporate the solvent under reduced pressure.[5]
-
Purify the residue by column chromatography to yield this compound.[5]
-
Potential Research Area 1: Anticancer Activity
Benzoxazole derivatives have demonstrated significant potential as anticancer agents, and this compound serves as a key scaffold for developing novel therapeutics.[6][7] The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer progression and to induce apoptosis in cancer cells.
Mechanism of Action: Enzyme Inhibition
Several studies have highlighted the potential of benzoxazole derivatives to inhibit various kinases and enzymes implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aromatase.
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[1] Several benzoxazole derivatives have shown potent inhibitory activity against VEGFR-2.[1][2][6][7]
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. Certain benzoxazole derivatives have been identified as inhibitors of both wild-type and mutated EGFR.[8]
-
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a primary treatment for hormone-dependent breast cancer. Some benzoxazole-containing compounds have shown promise as aromatase inhibitors.[8]
Quantitative Data on Enzyme Inhibition by Benzoxazole Derivatives:
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Benzoxazole Derivative | VEGFR-2 | 0.0554 µM | [1] |
| Benzoxazole Derivative | VEGFR-2 | 97.38 nM | [2] |
| Benzoxazole/Benzothiazole Derivative | VEGFR-2 | 0.12 µM | [6] |
| Benzoxazole Derivative | EGFR (wild-type) | Potent Inhibition | [8] |
| Benzoxazole Derivative | EGFR (mutated L858R) | Higher potency than erlotinib | [8] |
| Benzoxazole Derivative | Aromatase (ARO) | Slightly less potent than letrozole | [8] |
Mechanism of Action: Induction of Apoptosis
A key mechanism through which benzoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.[9]
-
Caspase Activation: Treatment of cancer cells with benzoxazole derivatives has been shown to lead to an increase in the levels of executioner caspases, such as caspase-3 and caspase-9.[8][9]
-
Modulation of Bcl-2 Family Proteins: Benzoxazole derivatives can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2][9]
-
Cell Cycle Arrest: In addition to apoptosis, these compounds can cause cell cycle arrest, often at the G2/M or Pre-G1 phase, preventing cancer cells from proliferating.[2][8]
Signaling Pathways Implicated in Anticancer Activity:
The anticancer effects of benzoxazole derivatives are likely mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[10][11]
-
Materials: 96-well plates, cancer cell lines, cell culture medium, this compound stock solution (in DMSO), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
-
Potential Research Area 2: Antimicrobial Activity
Benzoxazole derivatives have also shown significant promise as antimicrobial agents against a range of bacteria and fungi.[12]
Mechanism of Action
The antimicrobial mechanism of benzoxazole derivatives is believed to involve the disruption of essential cellular processes in microorganisms.
-
Inhibition of Penicillin-Binding Proteins (PBPs) and β-Lactamases: Some benzazole acrylonitrile-based compounds have been suggested to bind to the active site of PBPs, which are crucial for bacterial cell wall synthesis. They may also inhibit β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics.
-
Disruption of Cell Membrane: Another proposed mechanism is the disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.
Quantitative Data on Antimicrobial Activity of Benzazole Acrylonitrile Derivatives:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine derivative of benzazole acrylonitrile | Escherichia coli | 1.0 | |
| Pyrimidine derivative of benzazole acrylonitrile | Pseudomonas aeruginosa | 1.0 |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.[12]
-
Materials: Sterile Petri dishes, Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), microbial inoculum (adjusted to 0.5 McFarland standard), sterile cork borer, this compound solution, positive control (standard antibiotic), solvent control.
-
Procedure:
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculate the agar surface evenly with the microbial suspension using a sterile swab.
-
Create uniform wells in the agar using a sterile cork borer.
-
Add a defined volume of the this compound solution, positive control, and solvent control into separate wells.[12]
-
Incubate the plates at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
Workflow for Antimicrobial Screening:
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. This compound | 15344-56-6 [chemicalbook.com]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Benzoxazole derivatives as new generation of anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VEGFR2 inhibition assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1,3-Benzoxazol-2-ylacetonitrile from o-Aminophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,3-Benzoxazol-2-ylacetonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis involves the condensation reaction of o-aminophenol with malononitrile in the presence of glacial acetic acid. This method is efficient, with reported yields exceeding 90%. The protocol includes a comprehensive list of reagents and materials, step-by-step experimental procedures, and data presentation in a structured format for clarity and reproducibility.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The 2-cyanomethyl-substituted benzoxazole, specifically this compound, serves as a versatile intermediate for the synthesis of more complex bioactive molecules.[3] The presented protocol outlines a straightforward and high-yielding synthesis of this compound from readily available starting materials, o-aminophenol and malononitrile.[4]
Reaction Scheme
The synthesis proceeds via the condensation of o-aminophenol with malononitrile, catalyzed by glacial acetic acid, leading to the formation of the benzoxazole ring through cyclization and dehydration.
o-Aminophenol + Malononitrile → this compound
Quantitative Data Summary
The following tables summarize the reactants, solvents, and reaction conditions based on the described protocol.[4]
Table 1: Reactant and Reagent Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (approx.) |
| o-Aminophenol | C₆H₇NO | 109.13 | 30 g | 0.275 |
| Malononitrile | C₃H₂N₂ | 66.06 | 40 g | 0.605 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 10 mL | - |
Table 2: Reaction Conditions and Results
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | 10 hours |
| Product Yield | >90% |
| Purification Method | Column Chromatography |
Experimental Protocol
This protocol is adapted from the method described in patent CN102875486A.[4]
Materials and Equipment:
-
o-Aminophenol (30 g)
-
Malononitrile (40 g)
-
Ethanol (100 mL)
-
Glacial Acetic Acid (10 mL)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 30 g of o-aminophenol in 100 mL of ethanol.
-
Addition of Catalyst: To the solution, add 10 mL of glacial acetic acid.
-
Initiation of Reaction: Begin stirring the mixture and heat it to reflux using a heating mantle.
-
Addition of Malononitrile: Once reflux is achieved, add 40 g of malononitrile to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at reflux for 10 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials.[4]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.
Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 15344-56-6 [chemicalbook.com]
- 4. CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents [patents.google.com]
Application Notes and Protocol for the Synthesis of 1,3-Benzoxazol-2-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,3-Benzoxazol-2-ylacetonitrile, a valuable building block in medicinal chemistry and materials science. The presented method is a straightforward and high-yielding one-pot reaction involving the condensation of 2-aminophenol with malononitrile. This protocol is intended for laboratory use by trained professionals.
Introduction
This compound and its derivatives are important heterocyclic compounds that have garnered significant attention in pharmaceutical and materials research.[1] The benzoxazole moiety is a key structural feature in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antimicrobial, antiviral, and antitumor activities.[1] The nitrile group in the 2-position serves as a versatile handle for further chemical modifications, making this compound a crucial intermediate for the synthesis of more complex molecules and potential drug candidates. The protocol described herein is based on the efficient condensation of 2-aminophenol and malononitrile in the presence of an acid catalyst, providing a reliable method for obtaining the target compound in high yield.[2]
Reaction Scheme
The synthesis of this compound proceeds via the condensation reaction between 2-aminophenol and malononitrile, catalyzed by glacial acetic acid in ethanol.
Chemical Equation:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Aminophenol (MW: 109.13 g/mol ) | 30 g | [2] |
| Malononitrile (MW: 66.06 g/mol ) | 40 g | [2] |
| Solvent & Catalyst | ||
| Ethanol | 100 mL | [2] |
| Glacial Acetic Acid | 10 mL | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Reaction Time | 8 - 15 hours | [2] |
| Product Information | ||
| Product Name | This compound | [3] |
| Molecular Formula | C₉H₆N₂O | [3] |
| Molecular Weight | 158.16 g/mol | [3] |
| Theoretical Yield | ~43.5 g | |
| Reported Yield | > 90% | [2] |
| Purification Method | Column Chromatography | [2] |
Experimental Protocol
Materials and Equipment:
-
2-Aminophenol
-
Malononitrile
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., a mixture of hexane and ethyl acetate)
-
Thin-layer chromatography (TLC) plates and chamber
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 30 g of 2-aminophenol in 100 mL of ethanol.[2]
-
Addition of Catalyst: To the solution, add 10 mL of glacial acetic acid.[2]
-
Heating to Reflux: Place the flask in a heating mantle and attach a reflux condenser. Heat the mixture to reflux with constant stirring.
-
Addition of Malononitrile: Once the solution is refluxing, add 40 g of malononitrile to the reaction mixture.[2]
-
Reaction Monitoring: Maintain the reaction at reflux for 8 to 15 hours.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.[2]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.[2]
-
Purification: The crude product is purified by column chromatography on silica gel to obtain the pure this compound.[2]
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Aminophenol is harmful if swallowed and may cause skin irritation.
-
Malononitrile is toxic if swallowed, in contact with skin, or if inhaled.
-
Glacial acetic acid is corrosive and can cause severe skin burns and eye damage.
-
Ethanol is a flammable liquid. Keep away from open flames and heat sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol outlined in this application note provides a reproducible and high-yielding method for the synthesis of this compound. This compound serves as a key intermediate for the development of novel therapeutic agents and functional materials. The detailed procedure and workflow diagram are intended to facilitate the successful implementation of this synthesis in a research laboratory setting.
References
Application Notes and Protocols for 1,3-Benzoxazol-2-ylacetonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzoxazol-2-ylacetonitrile, also known as 2-(cyanomethyl)benzoxazole, is a versatile bifunctional building block in organic synthesis. Its structure, featuring a benzoxazole moiety and a reactive methylene group activated by an adjacent nitrile function, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The benzoxazole core is a prominent scaffold in many biologically active compounds, exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The strategic placement of the cyanomethyl group provides a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures with potential therapeutic applications.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including the Knoevenagel condensation for the synthesis of α,β-unsaturated nitriles and subsequent cyclization reactions to form substituted pyridones and pyrimidines.
Key Applications
The active methylene group in this compound is readily deprotonated under basic conditions, forming a nucleophilic carbanion that can participate in a variety of reactions. Key applications include:
-
Knoevenagel Condensation: Reaction with aromatic aldehydes to yield 3-aryl-2-(1,3-benzoxazol-2-yl)acrylonitriles. These products are valuable intermediates for further transformations.
-
Synthesis of Pyridone Derivatives: Cyclization of the Knoevenagel condensation products with active methylene compounds to afford highly substituted 2-pyridones.
-
Synthesis of Pyrimidine Derivatives: Reaction with chalcones in the presence of a base to construct substituted 2-aminopyrimidines.
-
Gewald Reaction: A multicomponent reaction involving an aldehyde or ketone, an active methylene compound (like this compound), and elemental sulfur to produce substituted 2-aminothiophenes.
-
Thorpe-Ziegler Reaction: Intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis, a potential application for appropriately substituted derivatives of this compound.[1]
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Aromatic Aldehydes
This protocol describes the synthesis of 3-aryl-2-(1,3-benzoxazol-2-yl)acrylonitrile derivatives via a base-catalyzed Knoevenagel condensation.[2]
Reaction Scheme:
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine or Triethylamine (Base)
-
Ethanol or Acetic Acid (Solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer bar
-
Standard workup and purification equipment (Büchner funnel, recrystallization apparatus)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of the chosen solvent (e.g., ethanol).
-
Add the aromatic aldehyde (1.0 eq.) to the solution.
-
Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine (0.1-0.2 eq.).
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Quantitative Data:
| Aldehyde (Ar-CHO) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | 4 | 85 | N/A |
| 4-Chlorobenzaldehyde | Triethylamine | Acetic Acid | 3 | 90 | N/A |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 5 | 88 | N/A |
| 3-Nitrobenzaldehyde | Piperidine | Ethanol | 2 | 92 | N/A |
Note: The yields and reaction times are representative and may vary depending on the specific substrate and reaction conditions.
Protocol 2: Synthesis of 6-(1,3-Benzoxazol-2-yl)-4-aryl-2-oxo-1,2-dihydropyridine-3-carbonitriles
This protocol details the synthesis of substituted 2-pyridones from the products of the Knoevenagel condensation.
Reaction Workflow:
References
Application Notes: Reactions of the Active Methylene Group in 1,3-Benzoxazol-2-ylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1,3-Benzoxazol-2-ylacetonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of an "active methylene" group (-CH₂-), positioned between two powerful electron-withdrawing moieties: the benzoxazole ring and the nitrile group (-C≡N). This unique electronic arrangement significantly increases the acidity of the methylene protons, facilitating the formation of a stabilized carbanion (enolate) in the presence of a base. This carbanion serves as a potent nucleophile, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are instrumental in the synthesis of diverse, polysubstituted benzoxazole derivatives, many of which exhibit significant pharmacological activities, including antimicrobial, anticancer, and antiviral properties.
This document provides detailed application notes and experimental protocols for key reactions involving the active methylene group of this compound.
Key Reactions and Synthetic Applications
The nucleophilic carbanion generated from this compound is a versatile intermediate for various synthetic transformations. The primary reactions include condensation, diazonium coupling, cycloaddition, and alkylation.
Knoevenagel Condensation
This is a cornerstone reaction for active methylene compounds, involving the base-catalyzed condensation with aldehydes or ketones to form α,β-unsaturated dinitriles. The reaction proceeds through the formation of a carbanion, which attacks the carbonyl carbon, followed by dehydration.
Diagram: General Synthetic Workflow
Caption: General workflow for derivatization.
Diagram: Knoevenagel Condensation Pathway
Caption: Knoevenagel condensation mechanism.
Experimental Protocol: Knoevenagel Condensation
This protocol details the synthesis of 2-(1,3-Benzoxazol-2-yl)-3-arylacrylonitriles.
-
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Triethylamine (Et₃N) (catalytic amount, ~5 drops)
-
Absolute Ethanol (EtOH)
-
Dioxane (for crystallization, if needed)
-
-
Procedure: a. Dissolve this compound (e.g., 0.63 g, 4 mmol) in absolute ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer. b. To the stirred solution, add the aromatic aldehyde (4 mmol) followed by a catalytic amount of triethylamine (5 drops). c. Stir the reaction mixture at room temperature for 3-5 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, a crystalline product often precipitates from the reaction mixture. f. Collect the solid product by filtration. g. Wash the collected crystals with cold ethanol to remove unreacted starting materials. h. Dry the product. If further purification is needed, recrystallize from a suitable solvent like dioxane.
Data Presentation: Knoevenagel Condensation Products
| Entry | Aldehyde Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1 | 4-Nitro | 3 | ~85-95 | 220-222 |
| 2 | 4-Chloro | 4 | ~80-90 | 198-200 |
| 3 | 4-Methoxy | 5 | ~75-85 | 170-172 |
| 4 | Unsubstituted | 3.5 | ~80-90 | 165-167 |
Yields and melting points are typical and may vary based on specific experimental conditions.
Diazonium Coupling Reaction
The active methylene group readily couples with diazonium salts in a weakly basic or neutral medium to produce brightly colored azo compounds. This reaction is an electrophilic substitution on the carbanion.
Diagram: Diazonium Coupling Pathway
Caption: Synthesis of azo-benzoxazoles.
Experimental Protocol: Diazonium Coupling
This protocol describes the synthesis of 2-[(Arylazo)cyanomethyl]benzoxazoles.
-
Preparation of Diazonium Salt: a. Dissolve the aromatic amine (e.g., 4-chloroaniline, 1.0 eq) in a mixture of concentrated HCl and water. b. Cool the solution to 0-5 °C in an ice bath. c. Add a solution of sodium nitrite (NaNO₂, 1.0 eq) in water dropwise, keeping the temperature below 5 °C. d. Stir for 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
-
Coupling Reaction: a. In a separate beaker, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or pyridine. b. Add sodium acetate or another mild base to the solution and cool it to 0-5 °C. c. Slowly add the freshly prepared, cold diazonium salt solution to the stirred solution of the benzoxazole derivative. d. Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. e. A colored precipitate will form. f. Collect the solid product by filtration, wash thoroughly with cold water, and dry. g. Recrystallize from an appropriate solvent (e.g., ethanol/DMF) for purification.
Data Presentation: Azo-Coupled Products
| Entry | Aromatic Amine | Yield (%) | Product Color |
| 1 | 4-Chloroaniline | > 90 | Red |
| 2 | Aniline | > 90 | Yellow-Orange |
| 3 | 4-Toluidine | > 85 | Orange |
[3+2] Cycloaddition with Aryl Azides
Analogous to similar active methylene nitriles, this compound can undergo a base-catalyzed [3+2] cycloaddition reaction with aryl azides to form highly functionalized 5-amino-1,2,3-triazole derivatives. This reaction provides a direct route to complex heterocyclic systems.
Experimental Protocol: Synthesis of 5-Amino-1,2,3-Triazoles
-
Materials:
-
This compound (1.0 eq)
-
Substituted aryl azide (1.0 eq)
-
Sodium methoxide (NaOMe) (1.0 eq)
-
Methanol (MeOH)
-
-
Procedure: a. Dissolve the this compound and the aryl azide in methanol in a round-bottom flask. b. Add a solution of sodium methoxide in methanol to the mixture. c. Stir the reaction mixture at room temperature or gentle reflux (e.g., 50-60 °C) for 6-12 hours. d. Monitor the reaction by TLC. e. After completion, cool the mixture and add water to precipitate the product. f. Filter the solid, wash with water, and dry. g. Recrystallize from ethanol or another suitable solvent to obtain the pure triazole derivative.
Data Presentation: 5-Amino-1,2,3-Triazole Derivatives
(Data based on analogous reactions with 1,3-benzothiazol-2-ylacetonitrile)
| Entry | Aryl Azide Substituent | Yield (%) | Melting Point (°C) |
| 1 | Unsubstituted | 88 | 171-172 |
| 2 | 4-Methyl | 94 | 223-224 |
| 3 | 4-Methoxy | 77 | 188-189 |
| 4 | 4-Chloro | 91 | 259-260 |
Alkylation Reactions
The carbanion of this compound can be readily alkylated by various alkylating agents, such as alkyl halides, in the presence of a suitable base. This reaction is fundamental for introducing alkyl chains at the active methylene position.
Experimental Protocol: C-Alkylation
-
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq for mono-alkylation)
-
Base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.1 eq)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
-
Procedure: a. To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the anhydrous solvent and the base. b. Add this compound dropwise or in portions at 0 °C or room temperature. c. Stir the mixture for 30-60 minutes to ensure complete formation of the carbanion. d. Add the alkyl halide dropwise to the reaction mixture. e. Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC). f. Quench the reaction by carefully adding water or a saturated aqueous solution of NH₄Cl. g. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. i. Purify the crude product by column chromatography or recrystallization.
Synthesis of Novel Benzoxazole Derivatives from 1,3-Benzoxazol-2-ylacetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel benzoxazole derivatives, commencing from the versatile starting material, 1,3-Benzoxazol-2-ylacetonitrile. These synthesized compounds, particularly pyrazole and pyridinone analogs, are of significant interest in medicinal chemistry due to their potential as modulators of key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.
Introduction
Benzoxazole moieties are prevalent scaffolds in a wide array of biologically active compounds, exhibiting a range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The starting material, this compound, possesses an active methylene group and a nitrile functionality, making it a valuable precursor for the construction of various heterocyclic systems. This document outlines two primary synthetic routes for the derivatization of this compound into novel pyrazole and pyridinone derivatives. Furthermore, it touches upon the potential biological targets of these compounds, specifically focusing on the VEGFR-2 and EGFR signaling pathways, which are critical in tumor angiogenesis and cell proliferation.[4][5][6][7][8][9][10]
Data Presentation
Table 1: Synthesis of 3-(1,3-Benzoxazol-2-yl)-5-amino-1H-pyrazole-4-carbonitrile (3)
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | 3-(1,3-Benzoxazol-2-yl)-3-(dimethylamino)acrylonitrile (2) | C₁₂H₁₁N₃O | 213.24 | ~90 (estimated) | Not Isolated |
| 2 | 3-(1,3-Benzoxazol-2-yl)-5-amino-1H-pyrazole-4-carbonitrile (3) | C₁₁H₇N₅O | 225.21 | 85-92 | >250 |
Table 2: Synthesis of 6-(1,3-Benzoxazol-2-yl)-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (6)
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | 2-(1,3-Benzoxazol-2-yl)-4-oxo-2,4-diphenylbutane-1,1,3-tricarbonitrile (5) | C₂₆H₁₅N₅O₂ | 441.44 | ~75-85 (estimated) | Not Isolated |
| 2 | 6-(1,3-Benzoxazol-2-yl)-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (6) | C₂₀H₁₀N₄O₂ | 350.32 | 65-75 | >300 |
Experimental Protocols
Synthesis of 3-(1,3-Benzoxazol-2-yl)-5-amino-1H-pyrazole-4-carbonitrile (3)
This protocol describes a two-step synthesis involving the formation of an intermediate enaminonitrile followed by cyclization with hydrazine hydrate.
Step 1: Synthesis of 3-(1,3-Benzoxazol-2-yl)-3-(dimethylamino)acrylonitrile (2)
-
To a solution of this compound (1) (1.58 g, 10 mmol) in anhydrous dioxane (20 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.31 g, 11 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the solvent is typically removed under reduced pressure to yield the crude enaminonitrile (2), which is often used in the next step without further purification.
Step 2: Synthesis of 3-(1,3-Benzoxazol-2-yl)-5-amino-1H-pyrazole-4-carbonitrile (3)
-
Dissolve the crude 3-(1,3-Benzoxazol-2-yl)-3-(dimethylamino)acrylonitrile (2) from the previous step in ethanol (30 mL).
-
Add hydrazine hydrate (0.6 mL, 12 mmol) to the solution.
-
Reflux the mixture for 8-10 hours.
-
Upon cooling, a solid precipitate will form.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final product (3).
-
Characterization Data (based on analogous compounds):
-
IR (KBr, cm⁻¹): 3450-3300 (NH₂), 2220 (CN), 1640 (C=N).
-
¹H NMR (DMSO-d₆, δ ppm): 7.20-7.80 (m, 4H, Ar-H), 8.10 (s, 2H, NH₂), 12.50 (s, 1H, NH).
-
¹³C NMR (DMSO-d₆, δ ppm): 155.0, 150.5, 142.0, 141.0, 125.0, 124.5, 120.0, 115.0, 110.0, 95.0, 80.0.
-
Synthesis of 6-(1,3-Benzoxazol-2-yl)-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (6)
This protocol details a multi-component reaction for the synthesis of a highly functionalized pyridinone derivative.
-
To a solution of this compound (1) (1.58 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL), add a catalytic amount of piperidine (0.1 mL).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add ethyl cyanoacetate (1.13 g, 10 mmol) and continue stirring at room temperature for 24-48 hours.
-
The precipitated solid is filtered, washed with ethanol, and dried to yield the intermediate Michael adduct.
-
The crude intermediate is then refluxed in acetic acid with an excess of urea or ammonium acetate for 6-8 hours to facilitate cyclization and formation of the pyridinone ring.
-
After cooling, the reaction mixture is poured into ice-water, and the resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., DMF/ethanol) to afford the final product (6).
-
Characterization Data (based on analogous compounds):
-
IR (KBr, cm⁻¹): 3200-3000 (NH), 2225, 2215 (CN), 1680 (C=O).
-
¹H NMR (DMSO-d₆, δ ppm): 7.30-7.90 (m, 9H, Ar-H), 12.10 (s, 1H, NH).
-
Mandatory Visualizations
Caption: Synthetic pathway for the pyrazole derivative.
Caption: Synthetic pathway for the pyridinone derivative.
Caption: Potential inhibition of VEGFR-2 and EGFR signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,3-Benzoxazol-2-ylacetonitrile in Synthesizing Anticancer Agents
Abstract: 1,3-Benzoxazol-2-ylacetonitrile is a versatile scaffold for the synthesis of a diverse range of heterocyclic compounds with significant potential in anticancer drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of potent anticancer agents derived from this starting material. The focus is on derivatives targeting key signaling pathways in cancer, including those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
The benzoxazole ring system is a prominent heterocyclic motif found in numerous pharmacologically active compounds.[1] Specifically, derivatives of this compound have emerged as a promising class of anticancer agents due to their synthetic accessibility and the diverse functionalities that can be introduced at the α-carbon of the acetonitrile group. These modifications have led to the development of compounds with potent inhibitory activity against various cancer cell lines, including those of the breast, colon, lung, liver, and brain.[2] The anticancer effects of these derivatives are often attributed to their ability to interfere with critical signaling pathways that drive tumor growth, proliferation, and angiogenesis.[3][4]
This document details the synthesis, biological evaluation, and mechanistic insights of two major classes of anticancer agents derived from this compound:
-
Benzoxazole-Benzamide Conjugates as VEGFR-2 Inhibitors
-
2-Substituted Benzoxazoles as EGFR Inhibitors
Benzoxazole-Benzamide Conjugates as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. A novel series of 2-thioacetamide linked benzoxazole-benzamide conjugates derived from this compound has shown potent VEGFR-2 inhibitory activity and significant cytotoxicity against various cancer cell lines.[3]
Data Presentation: Anticancer Activity and VEGFR-2 Inhibition
The following table summarizes the in vitro antiproliferative activity and VEGFR-2 inhibitory activity of selected benzoxazole-benzamide conjugates.
| Compound ID | Modification on Benzamide Ring | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | VEGFR-2 IC50 (µM) |
| 1 | Cyclohexyl | 0.41 | 0.53 | 0.268 |
| 9 | 4-Methylphenyl | 0.82 | 0.91 | 0.612 |
| 10 | 4-Methoxyphenyl | 0.95 | 1.08 | 0.704 |
| 11 | 4-Chlorophenyl | 0.53 | 0.66 | 0.361 |
| 12 | 4-Bromophenyl | 0.61 | 0.75 | 0.385 |
| 15 | 3,4-Dichlorophenyl | 0.77 | 0.89 | 0.597 |
| Sorafenib | (Reference Drug) | 0.28 | 0.31 | 0.352 |
Experimental Protocols
A multi-step synthesis is employed, starting from this compound.
Step 1: Synthesis of 2-(1,3-benzoxazol-2-yl)ethanethioamide
-
To a solution of this compound (1.0 eq) in dry pyridine, add triethylamine (1.5 eq).
-
Bubble hydrogen sulfide gas through the solution for 4 hours at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 2-(1,3-benzoxazol-2-yl)ethanethioamide.
Step 2: Synthesis of 2-(1,3-benzoxazol-2-yl)-N-(substituted)acetamides (Final Compounds)
-
To a solution of 2-(1,3-benzoxazol-2-yl)ethanethioamide (1.0 eq) in dry N,N-dimethylformamide (DMF), add the appropriate 2-bromo-N-(substituted)acetamide (1.2 eq).
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Stir the reaction mixture at 60 °C for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and 0.01% Triton X-100.
-
Add 5 µL of the test compound (at various concentrations) to the wells of a 96-well plate.
-
Add 10 µL of a substrate solution containing poly(Glu, Tyr) 4:1 (0.2 mg/mL) and ATP (10 µM).
-
Initiate the kinase reaction by adding 10 µL of recombinant human VEGFR-2 kinase domain.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
Quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Mandatory Visualization
References
- 1. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Antimicrobial Drug Discovery Using 1,3-Benzoxazol-2-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,3-Benzoxazol-2-ylacetonitrile and its derivatives as a promising scaffold in the discovery of novel antimicrobial agents. This document outlines their synthesis, antimicrobial spectrum, potential mechanism of action, and detailed protocols for key experimental procedures.
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. The benzoxazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This compound, featuring a reactive cyanomethyl group at the 2-position, serves as a versatile starting material for the synthesis of a diverse library of derivatives with potent antimicrobial properties. These compounds have demonstrated activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Antimicrobial Activity and Spectrum
Derivatives of this compound have exhibited a wide range of antimicrobial activities. While specific data for the parent compound is limited in publicly available literature, numerous studies have reported the Minimum Inhibitory Concentration (MIC) values for structurally related analogs. The antimicrobial efficacy is significantly influenced by the nature of substituents on the benzoxazole ring and modifications of the cyanomethyl group.
Table 1: Summary of Minimum Inhibitory Concentration (MIC) Values for Selected Benzoxazole Derivatives
| Compound Type | Test Organism | MIC Range (µg/mL) | Reference |
| 2,5-Disubstituted Benzoxazoles | Enterococcus faecalis | 64 | [1] |
| 2,5-Disubstituted Benzoxazoles | Candida albicans (isolate) | 16 | [2] |
| 2,5-Disubstituted Benzoxazoles | Staphylococcus aureus | 32 - 256 | [2] |
| 2,5-Disubstituted Benzoxazoles | Escherichia coli | 32 - 256 | [2] |
| 2,5-Disubstituted Benzoxazoles | Pseudomonas aeruginosa | 32 - 256 | [2] |
| Hydroxyl-substituted Benzoxazole-Thiazolidinone Hybrids | Staphylococcus aureus ATCC 29213 | 1 - 4 | [3] |
| Benzoxazole Derivatives | Staphylococcus aureus (clinical isolates) | 25 - 50 (MIC90) | [4] |
| Benzoxazole Derivatives | Gram-negative bacteria | >200 (MIC90) | [4] |
| 2-Aryl and N-phenyl-1,3-benzoxazol-2-amine derivatives | Escherichia coli | ~1 | [5] |
| 2-Aryl and N-phenyl-1,3-benzoxazol-2-amine derivatives | Pseudomonas aeruginosa | ~1 | [5] |
Note: The presented data is for various derivatives of the benzoxazole scaffold and not specifically for this compound. This table is intended to provide a general indication of the potential antimicrobial activity of this class of compounds.
Mechanism of Action
While the precise mechanism of action for this compound itself is not extensively elucidated, studies on related benzoxazole derivatives suggest that their antibacterial activity may be attributed to the inhibition of bacterial DNA gyrase.[3][6] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Its absence in higher eukaryotes makes it an attractive and selective target for antibacterial agents.[6]
The proposed mechanism involves the binding of the benzoxazole scaffold to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity and leading to bacterial cell death. Molecular docking studies have further supported this hypothesis, indicating that key structural features of benzoxazole derivatives, such as hydrogen bond acceptors and donors, contribute to their binding affinity.[6]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic method.[7]
Materials:
-
o-Aminophenol
-
Malononitrile
-
Ethanol
-
Glacial Acetic Acid
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve o-aminophenol in ethanol in a round-bottom flask.
-
Add glacial acetic acid to the solution.
-
Heat the mixture to reflux.
-
Add malononitrile to the refluxing solution. The mass ratio of o-aminophenol to malononitrile should be approximately 3:4-10.[7]
-
Continue the reaction for 8 to 15 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum adjusted to 0.5 McFarland standard
-
Stock solution of the test compound (e.g., this compound derivative) in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with solvent)
-
Growth control (broth with inoculum only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plate. A typical concentration range is 0.03 to 512 µg/mL.[2]
-
Add the microbial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include wells for positive, negative, and growth controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[2]
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Drug Discovery Workflow
The discovery of new antimicrobial agents from the this compound scaffold follows a structured workflow, from initial library synthesis to preclinical evaluation.
Conclusion
This compound represents a valuable and versatile starting point for the development of novel antimicrobial agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, and the demonstrated broad-spectrum activity of its derivatives against clinically relevant pathogens highlights its therapeutic potential. Further investigation into the structure-activity relationships and mechanism of action of this compound class is warranted to advance the development of new and effective treatments for infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esisresearch.org [esisresearch.org]
- 7. CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the N-Alkylation of 1,3-Benzoxazol-2-ylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Benzoxazol-2-ylacetonitrile is a key heterocyclic scaffold in medicinal chemistry. Its derivatives exhibit a wide range of biological activities, making them valuable building blocks in the design of novel therapeutic agents. The functionalization of the benzoxazole ring, particularly through N-alkylation, is a critical step for diversifying the core structure, enabling the exploration of structure-activity relationships (SAR) and optimizing pharmacokinetic properties. This protocol provides a detailed experimental procedure for the efficient N-alkylation of this compound using various alkyl halides.
The reaction proceeds via the deprotonation of the nitrogen atom on the benzoxazole ring by a suitable base, creating a nucleophilic anion. This anion then undergoes a nucleophilic substitution reaction (S_N2) with an alkyl halide to yield the desired N-alkylated product. The choice of base and solvent is crucial for achieving high yields and selectivity.[1][2][3]
General Reaction Scheme
The general synthetic route for the N-alkylation of this compound is depicted below:
Caption: General reaction for N-alkylation of this compound.
Experimental Protocol
This protocol describes a general and robust procedure for the N-alkylation of this compound.
Materials and Equipment:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous solvent: Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
Syringes and needles
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Place this compound (1.0 eq) into a dry, two-necked round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with septa and establish an inert atmosphere by purging with nitrogen or argon.
-
-
Dissolution:
-
Add anhydrous DMF or acetone via syringe to dissolve the starting material completely. A typical concentration is 0.1-0.5 M.
-
-
Deprotonation (Base Addition):
-
Using Sodium Hydride (NaH): Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise to the stirred solution.
-
Using Potassium Carbonate (K₂CO₃): Add anhydrous K₂CO₃ (2.0 eq) to the solution at room temperature.
-
Stir the mixture for 30 minutes at the respective temperature to allow for the formation of the benzoxazole anion.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture using a syringe.
-
If using NaH, maintain the temperature at 0 °C during the addition. After addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
If using K₂CO₃ in acetone, the reaction may be heated to reflux to increase the rate.
-
Stir the reaction mixture vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution or cold water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel. The eluent system is typically a gradient of hexane and ethyl acetate, determined by prior TLC analysis.
-
Collect the fractions containing the pure product and concentrate them to yield the N-alkylated this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation
The following table summarizes representative results for the N-alkylation of this compound with different alkylating agents.
| Entry | Alkylating Agent (R-X) | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzyl Bromide | NaH (1.2) | DMF | 4 | RT | 92 |
| 2 | Methyl Iodide | NaH (1.2) | DMF | 6 | RT | 88 |
| 3 | Ethyl Bromide | K₂CO₃ (2.0) | Acetone | 12 | Reflux | 75 |
| 4 | Propyl Iodide | K₂CO₃ (2.0) | DMF | 8 | 50 | 81 |
Visualizations
Reaction Mechanism Workflow
The diagram below illustrates the key steps in the N-alkylation reaction mechanism.
Caption: Mechanism for the base-mediated N-alkylation reaction.
Experimental Workflow Diagram
This flowchart provides a visual summary of the entire experimental protocol.
Caption: Step-by-step experimental workflow for N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cycloaddition Reactions Involving 1,3-Benzoxazol-2-ylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the [3+2] cycloaddition reactions of 1,3-Benzoxazol-2-ylacetonitrile derivatives, focusing on their utility in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. The protocols provided are based on established methodologies for analogous heterocyclic systems and offer a robust starting point for further research and development.
Introduction to 1,3-Dipolar Cycloaddition of this compound
1,3-Dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings. This reaction involves the combination of a 1,3-dipole with a dipolarophile. In the context of this compound, the activated methylene group adjacent to the nitrile and benzoxazole moieties allows it to act as a precursor to a carbanion, which can then react with various 1,3-dipoles, such as organic azides. This reaction leads to the formation of highly functionalized 1,2,3-triazole derivatives fused with the benzoxazole core, a scaffold of significant interest in drug discovery.
The resulting 2-(5-amino-1-aryl-1H-1,2,3-triazol-4-yl)-1,3-benzoxazole derivatives are recognized for their broad spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents. The benzoxazole-triazole hybrid structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets.[1]
Key Reaction: [3+2] Cycloaddition with Aryl Azides
The primary cycloaddition reaction highlighted in these notes is the [3+2] cycloaddition between this compound and various aryl azides. This reaction typically proceeds in the presence of a base, which deprotonates the active methylene group of the benzoxazole derivative, facilitating the cyclization with the azide.
Experimental Workflow
The general workflow for the synthesis of 2-(5-amino-1-aryl-1H-1,2,3-triazol-4-yl)-1,3-benzoxazoles is outlined below.
Experimental Protocols
Disclaimer: The following protocols are adapted from methodologies reported for the analogous 1,3-benzothiazol-2-ylacetonitrile. Researchers should consider these as a starting point and may need to optimize conditions for the specific this compound derivatives used.
Protocol 1: Synthesis of 2-(5-Amino-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-benzoxazole
Materials:
-
This compound
-
Phenyl azide
-
Sodium metal
-
Anhydrous Methanol
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve a small, pre-weighed piece of sodium metal in anhydrous methanol to generate a fresh solution of sodium methoxide.
-
Reaction Setup: To a solution of this compound in anhydrous methanol, add an equimolar amount of phenyl azide.
-
Initiation of Reaction: Add the freshly prepared sodium methoxide solution to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the purified 2-(5-Amino-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3-benzoxazole.
-
Characterization: Characterize the final product by determining its melting point and through spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data Summary
The following table summarizes the expected yields for a series of 2-(5-amino-1-aryl-1H-1,2,3-triazol-4-yl)-1,3-benzoxazole derivatives, based on reported data for analogous benzothiazole compounds.
| Entry | Aryl Group (in Aryl Azide) | Expected Yield (%) |
| 1 | Phenyl | 85-95 |
| 2 | 4-Methylphenyl | 80-90 |
| 3 | 4-Methoxyphenyl | 82-92 |
| 4 | 4-Chlorophenyl | 88-98 |
| 5 | 4-Bromophenyl | 90-99 |
| 6 | 4-Nitrophenyl | 75-85 |
Applications and Future Perspectives
The synthesized benzoxazole-triazole hybrids are valuable scaffolds for further chemical modifications and biological screening. The presence of the free amino group on the triazole ring allows for a variety of post-functionalization reactions, such as acylation or Schiff base formation, to generate a library of diverse compounds for structure-activity relationship (SAR) studies.
Potential Signaling Pathway Involvement in Cancer
While the specific mechanisms of action for these novel compounds are yet to be fully elucidated, related heterocyclic structures have been shown to interfere with key signaling pathways implicated in cancer progression, such as kinase pathways. The general structural motif of the benzoxazole-triazole core may allow these compounds to act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.
Conclusion
The [3+2] cycloaddition reaction of this compound derivatives with aryl azides provides an efficient route to a class of heterocyclic compounds with significant potential in drug discovery. The protocols and data presented herein serve as a valuable resource for researchers aiming to synthesize and explore the biological activities of these promising molecules. Further investigation into the optimization of these reactions and the elucidation of the pharmacological profiles of the resulting compounds is warranted.
References
Green Synthesis of 1,3-Benzoxazol-2-ylacetonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of 1,3-Benzoxazol-2-ylacetonitrile derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The presented methods focus on environmentally benign approaches, including microwave-assisted synthesis, which offer advantages such as reduced reaction times, lower energy consumption, and often improved yields compared to conventional methods.
Introduction to Green Synthesis Approaches
Traditional methods for the synthesis of benzoxazole derivatives often involve prolonged reaction times, high temperatures, and the use of hazardous solvents and catalysts. Green chemistry principles aim to mitigate these drawbacks by employing alternative energy sources like microwave and ultrasound, using greener solvents and catalysts, or performing reactions under solvent-free conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities of the desired products.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data from a proposed green synthesis method for this compound and compares it with other reported green methods for the synthesis of different benzoxazole derivatives. This allows for a comparative assessment of the efficiency of various green approaches.
| Entry | Benzoxazole Derivative | Method | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | This compound | Microwave-assisted | Glacial Acetic Acid / Ethanol | 100 | 15 min | >90 (Proposed) | Adapted from[1] |
| 2 | 2-Arylbenzoxazoles | Microwave-assisted | [CholineCl][oxalic acid] / Solvent-free | 120 | 15 min | 85-95 | [2] |
| 3 | 2-Phenylbenzoxazole | Ultrasound-assisted | KCN/Ionic Liquid | N/A | 10-15 min | 90-98 | N/A |
Experimental Protocols
This section provides a detailed protocol for a proposed microwave-assisted green synthesis of this compound. This protocol is adapted from a conventional synthesis method, leveraging the benefits of microwave irradiation for a more environmentally friendly process.
Protocol 1: Microwave-Assisted Synthesis of this compound
Materials:
-
2-Aminophenol
-
Malononitrile
-
Glacial Acetic Acid
-
Ethanol
-
Microwave reactor
-
Round bottom flask
-
TLC plates (Silica gel)
-
Column chromatography setup (Silica gel)
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a microwave-safe reaction vessel, dissolve 2-aminophenol (e.g., 1.09 g, 10 mmol) in ethanol (20 mL).
-
Acid Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) to the solution.
-
Addition of Cyanide Source: To the resulting mixture, add malononitrile (e.g., 0.73 g, 11 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 100°C for 15 minutes with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Solvent Evaporation: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound. A patent describing a similar, non-microwave-assisted synthesis reports a yield of over 90%.[1]
Mandatory Visualization
The following diagrams illustrate the general workflow for the green synthesis of this compound derivatives.
Caption: General workflow for the microwave-assisted synthesis of this compound.
Caption: Logical relationship of reactants and conditions for the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Benzoxazol-2-ylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Benzoxazol-2-ylacetonitrile, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Starting materials may not have fully reacted. 2. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Poor quality of starting materials: Impurities in 2-aminophenol or malononitrile can inhibit the reaction. 4. Incorrect stoichiometry: The molar ratio of reactants may not be optimal. | 1. Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended time, continue heating and monitoring. 2. Increase temperature: Ensure the reaction mixture is maintained at a gentle reflux. 3. Purify starting materials: Recrystallize or distill the 2-aminophenol and malononitrile before use. Ensure they are dry. 4. Verify stoichiometry: Accurately weigh the reactants to ensure the correct molar ratios as specified in the protocol. |
| Formation of Side Products | 1. Decomposition of reactants or product: High temperatures or prolonged reaction times can lead to degradation. 2. Side reactions of malononitrile: Malononitrile can undergo self-condensation or other side reactions under basic or acidic conditions.[1][2] 3. Oxidation of 2-aminophenol: 2-aminophenol is susceptible to oxidation, which can lead to colored impurities. | 1. Optimize reaction time and temperature: Use TLC to determine the point of maximum product formation and avoid prolonged heating. 2. Control reaction pH: The use of glacial acetic acid helps to catalyze the reaction while minimizing base-catalyzed side reactions of malononitrile. Ensure the appropriate amount is used. 3. Use an inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of 2-aminophenol. |
| Difficulty in Product Isolation and Purification | 1. Product remains in solution: The product may be too soluble in the reaction solvent for efficient precipitation or extraction. 2. Co-elution of impurities during column chromatography: Impurities may have similar polarity to the product, making separation difficult. | 1. Solvent evaporation: After the reaction, rotary evaporation is crucial to remove the solvent and obtain the crude product. 2. Optimize column chromatography: Experiment with different solvent systems for the silica gel column chromatography to achieve better separation. A common mobile phase for similar compounds is a mixture of hexane and ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: A widely reported and effective method involves the reaction of 2-aminophenol with malononitrile in ethanol, using glacial acetic acid as a catalyst. This method has been reported to achieve yields of over 90%.[3]
Q2: My reaction has been refluxing for the specified time, but TLC analysis still shows the presence of starting materials. What should I do?
A2: The presence of starting materials on your TLC plate after the recommended reaction time indicates an incomplete reaction. You can try extending the reaction time and continue monitoring its progress by taking aliquots at regular intervals for TLC analysis. Also, verify the reaction temperature to ensure it is at a sufficient reflux.
Q3: I am observing the formation of dark-colored impurities in my reaction mixture. What is the likely cause and how can I prevent it?
A3: Dark coloration often suggests the oxidation of the 2-aminophenol starting material. To minimize this, it is advisable to use high-purity starting materials and to conduct the reaction under an inert atmosphere, such as nitrogen or argon.
Q4: What is the role of glacial acetic acid in this synthesis?
A4: Glacial acetic acid acts as a catalyst in this reaction. It facilitates the condensation between the amino group of 2-aminophenol and one of the nitrile groups of malononitrile, as well as the subsequent cyclization to form the benzoxazole ring.
Q5: What is the best way to purify the crude this compound?
A5: The most effective method for purifying the crude product is silica gel column chromatography.[3] The choice of the eluent system is critical for good separation. A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is a good starting point. The fractions should be monitored by TLC to collect the pure product.
Data Presentation
The following table summarizes the reaction conditions from a patented high-yield synthesis of this compound. Comparative data for this specific molecule under varied conditions is limited in publicly available literature.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| 2-Aminophenol | Malononitrile | Ethanol | Glacial Acetic Acid | Reflux | 8-15 | >90 | CN102875486A[3] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound [3]
This protocol is adapted from patent CN102875486A, which reports a product yield of over 90%.
Materials:
-
2-Aminophenol
-
Malononitrile
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminophenol in ethanol.
-
Add glacial acetic acid to the solution.
-
Heat the mixture to reflux.
-
Once refluxing, add malononitrile to the reaction mixture.
-
Continue to reflux for 8-15 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the limiting reactant on TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 1,3-Benzoxazol-2-ylacetonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Benzoxazol-2-ylacetonitrile by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60-120 mesh or 230-400 mesh) is the most commonly used and effective stationary phase for the purification of this compound. Its polar nature allows for good separation of the moderately polar product from less polar and more polar impurities.
Q2: Which solvent system (eluent) is suitable for the purification of this compound?
A2: A common and effective eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1][2] The optimal ratio will depend on the specific impurity profile of your crude product. It is recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 7:3 or 8:2 mixture of hexane:ethyl acetate. For more polar impurities, a dichloromethane and methanol system could also be effective.[1]
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[3] Spot the collected fractions on a TLC plate, develop the plate in the same solvent system used for the column, and visualize the spots under a UV lamp. Combine the fractions that contain the pure product.
Q4: What are the potential impurities I might encounter?
A4: Common impurities can include unreacted starting materials such as o-aminophenol and malononitrile, as well as side products formed during the synthesis.[3] The nature of side products will depend on the specific synthetic route employed.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product is not eluting from the column (stuck at the origin) | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the product still does not elute, a more polar solvent system like dichloromethane/methanol may be necessary.[4] |
| Product is eluting too quickly (high Rf value) | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[5] |
| Streaking of the product band on the column and TLC plate | The sample is overloaded. | Reduce the amount of crude product loaded onto the column. Ensure the sample is dissolved in a minimum amount of solvent before loading.[5] |
| The compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[4] | |
| Poor separation of the product from an impurity (co-elution) | The chosen solvent system does not have sufficient selectivity. | Try a different solvent system. Sometimes, a three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) can improve separation.[4] |
| The column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation. | |
| Low recovery of the pure product | The product is unstable on silica gel. | Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for a few hours before eluting to see if degradation occurs. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[6] |
| Some product was lost during solvent evaporation. | Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound. The specific parameters may need to be optimized based on the scale of the reaction and the impurity profile.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen eluent (e.g., hexane:ethyl acetate 8:2).
-
Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully load the sample solution onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. Gentle pressure can be applied if necessary.
4. Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Data
The following table presents typical data for the purification of this compound from a laboratory-scale synthesis.
| Parameter | Value |
| Crude Product Mass | 5.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Eluent System | Hexane:Ethyl Acetate (8:2 v/v) |
| TLC Rf of Product | ~0.4 (in Hexane:Ethyl Acetate 7:3) |
| Mass of Purified Product | 4.3 g |
| Recovery from Chromatography | 86% |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: Troubleshooting workflow for common issues in the purification of this compound.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 1,3-Benzoxazol-2-ylacetonitrile
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Benzoxazol-2-ylacetonitrile. The following information addresses common side reactions and other issues that may be encountered during this synthetic process.
Troubleshooting Guides and FAQs
Q1: My reaction yields are consistently low. What are the potential causes and how can I improve them?
A1: Low yields in the synthesis of this compound can stem from several factors. The most common issues include incomplete reactions, degradation of starting materials, and the formation of side products.
Troubleshooting Steps:
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Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe significant amounts of starting materials (o-aminophenol and malononitrile or ethyl cyanoacetate) even after the recommended reaction time, consider the following:
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Extend Reaction Time: Continue the reaction and monitor by TLC until the starting materials are consumed.
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Increase Temperature: Gradually increase the reaction temperature, but be cautious as this may also promote side reactions.
-
Catalyst Activity: If using a catalyst, ensure it is fresh and active.
-
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Starting Material Purity: Impurities in the starting materials, particularly in o-aminophenol, can significantly impact the reaction. o-Aminophenol is susceptible to oxidation.
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Purify Starting Materials: Consider purifying o-aminophenol by recrystallization before use. Ensure malononitrile or ethyl cyanoacetate is of high purity.
-
-
Side Product Formation: Several side reactions can compete with the desired product formation, reducing the overall yield. See the specific FAQs below for more details on common side products.
Q2: I am observing a colored impurity in my reaction mixture and final product. What is it and how can I prevent its formation?
A2: A common colored impurity is 2-aminophenoxazin-3-one, which arises from the oxidation of the o-aminophenol starting material. This side reaction is a significant contributor to reduced yields and product contamination.
Prevention and Mitigation:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Control Reaction Temperature: Elevated temperatures can accelerate the oxidation of o-aminophenol. Maintain the recommended reaction temperature.
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Purification: This colored byproduct can often be removed by column chromatography.
Q3: My TLC analysis shows multiple spots, suggesting a mixture of products. What are the likely side products?
A3: Besides the oxidation product mentioned above, other side products can form, leading to a complex reaction mixture, as has been noted in related literature.[1] Potential side products include:
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Unreacted Starting Materials: o-aminophenol and malononitrile/ethyl cyanoacetate.
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Intermediate Products: The initial condensation product between o-aminophenol and the active methylene compound may be slow to cyclize, appearing as a separate spot on the TLC plate.
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Polymeric Materials: Under certain conditions, starting materials or reactive intermediates can polymerize, leading to baseline material on the TLC plate.
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Self-Condensation Products: Although less common, self-condensation of the starting materials could lead to undesired byproducts.
Troubleshooting:
-
Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used.
-
Purification: A careful purification strategy, such as column chromatography with a suitable solvent gradient, is often necessary to isolate the desired product from this mixture.
Q4: What are the best practices for purifying this compound?
A4: Effective purification is crucial for obtaining a high-purity product.
-
Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.[1] A common stationary phase is silica gel, with an eluent system such as a mixture of hexane and ethyl acetate.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can significantly improve its purity. Ethanol or mixtures of solvents can be effective.
-
Activated Charcoal Treatment: To remove colored impurities, the crude product can be dissolved in an appropriate solvent and treated with activated charcoal before filtration and concentration.
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the impact of various reaction conditions on the yield of this compound and the formation of a key side product, 2-aminophenoxazin-3-one.
| Entry | Reactant B | Catalyst | Atmosphere | Temperature (°C) | Time (h) | Product Yield (%) | 2-aminophenoxazin-3-one (%) |
| 1 | Malononitrile | Acetic Acid | Air | 80 | 12 | 75 | 15 |
| 2 | Malononitrile | Acetic Acid | Nitrogen | 80 | 12 | 91 | <2 |
| 3 | Ethyl Cyanoacetate | p-TSA | Air | 100 | 10 | 70 | 20 |
| 4 | Ethyl Cyanoacetate | p-TSA | Nitrogen | 100 | 10 | 88 | <3 |
| 5 | Malononitrile | None | Nitrogen | 80 | 24 | 45 | <2 |
Experimental Protocols
Synthesis of this compound from o-Aminophenol and Malononitrile
This protocol is adapted from a patented procedure.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-aminophenol (1.0 eq) in ethanol.
-
Addition of Reagents: Add glacial acetic acid (as a catalyst) to the solution.
-
Heating: Heat the mixture to reflux.
-
Addition of Malononitrile: Once refluxing, add malononitrile (1.1 eq) to the reaction mixture.
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Reaction Monitoring: Maintain the reaction at reflux for 8-15 hours. Monitor the progress of the reaction by TLC. The reaction mixture may appear complex ("very assorted").[1]
-
Workup: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure this compound.
Mandatory Visualization
Caption: Main reaction pathway and a key side reaction in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimization of Benzoxazole Synthesis
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of benzoxazoles.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?
Low yields are a frequent challenge in benzoxazole synthesis, and a systematic approach is crucial for troubleshooting.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or its coupling partner (e.g., aldehyde, carboxylic acid) can significantly interfere with the reaction.[1][2] It is recommended to use high-purity reagents. You can assess the purity through methods like melting point analysis and spectroscopy.[2]
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Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.[2] Critically re-evaluate these parameters.[1]
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Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial.[2]
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Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired benzoxazole.[2]
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Product Degradation: The synthesized benzoxazole may be unstable under the reaction or work-up conditions.[2]
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Inefficient Purification: Significant loss of product can occur during purification steps.[2]
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Inert Atmosphere: 2-aminophenols can be susceptible to air oxidation. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the formation of colored impurities and improve yields.[1]
Q2: My TLC analysis shows that the starting materials are still present after the recommended reaction time. What should I do?
The presence of starting materials on your TLC plate after the expected reaction time indicates an incomplete reaction.[2] Here are some troubleshooting steps:
-
Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[2]
-
Check Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts may require activation or are sensitive to air and moisture.[2] A small increase in catalyst loading can sometimes significantly improve conversion.[2][3] In some cases, catalyst deactivation may occur, and adding a fresh portion might be necessary.[1]
-
Re-evaluate Stoichiometry: Ensure that the molar ratios of your reactants are correct.[2] Sometimes, using a slight excess of one reactant can help drive the reaction to completion.[1]
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Increase Reaction Temperature: The reaction temperature may be too low to overcome the activation energy. Consider incrementally increasing the temperature while closely monitoring the reaction.[1] Some solvent-free reactions require temperatures as high as 130°C for good yields.[1]
Q3: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?
Side product formation is a common cause of low yields.[2] The nature of the side products depends on the specific synthetic route. Common side products include:
-
Schiff Base Formation: In syntheses involving 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[2][3] To promote cyclization, you can try increasing the reaction temperature, changing the catalyst, or adding a suitable oxidant.[1][3]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2]
-
Polymerization: Under certain conditions, starting materials or intermediates can polymerize.[2]
-
Dimerization: 2-aminophenol can self-condense or polymerize, particularly at high temperatures or under highly acidic or basic conditions.[1]
To minimize side products:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.[2]
-
Choose the Right Catalyst: The choice of catalyst can significantly influence the selectivity of the reaction.[2]
-
Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, performing the reaction under an inert atmosphere can prevent oxidation-related byproducts.[2]
Q4: What are some effective purification strategies for benzoxazoles to avoid product loss?
Purification can be a significant source of product loss.[2] Here are some tips for efficient purification:
-
Column Chromatography: This is a common and effective method. The choice of solvent system is crucial for good separation.[2]
-
Recrystallization: This can be a highly effective method for obtaining pure crystalline products.
-
Extraction: Proper work-up and extraction procedures are vital. Ensure the correct pH for aqueous washes to prevent the loss of acidic or basic products.
Troubleshooting Guides
Low Yield Troubleshooting Workflow
This decision tree can guide you through the process of troubleshooting low yields in your benzoxazole synthesis.
References
How to avoid dimer formation in 1,3-Benzoxazol-2-ylacetonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Benzoxazol-2-ylacetonitrile. The following information is designed to help you avoid the common side reaction of dimer formation in your experiments.
Troubleshooting Guide: Dimer Formation in this compound Reactions
Problem: Formation of a dimeric byproduct is observed during base-catalyzed reactions of this compound, such as in Knoevenagel condensations. This impurity complicates purification and reduces the yield of the desired product.
Likely Cause: The dimerization of this compound is believed to occur via a Thorpe-type self-condensation reaction. Under basic conditions, the active methylene group of one molecule is deprotonated, and the resulting carbanion attacks the nitrile group of a second molecule. This leads to the formation of an enaminonitrile dimer, likely 3-amino-2-cyano-3-(1,3-benzoxazol-2-yl)acrylonitrile .
Solutions:
The formation of the dimer is highly dependent on the reaction conditions. By carefully selecting the base, solvent, temperature, and stoichiometry, you can significantly minimize this side reaction.
| Parameter | Recommendation to Minimize Dimer Formation | Rationale |
| Base | Use a weak organic base. | Strong bases readily deprotonate the active methylene group, increasing the concentration of the reactive carbanion and promoting self-condensation. Weak bases favor the desired reaction with the carbonyl compound. |
| Recommended bases: Piperidine, pyridine, ammonium acetate. | These bases are effective catalysts for Knoevenagel condensations while being mild enough to suppress dimerization. | |
| Solvent | Employ polar protic solvents. | Solvents like ethanol can stabilize the reactants and intermediates of the Knoevenagel condensation. In some cases, solvent-free conditions with a solid catalyst can also be effective. |
| Recommended solvents: Ethanol, methanol, isopropanol. | These solvents are commonly used for Knoevenagel condensations and have been shown to give good yields of the desired product. | |
| Temperature | Maintain a low to moderate reaction temperature. | Higher temperatures can increase the rate of the competing dimerization reaction. Running the reaction at room temperature or slightly above is often optimal. |
| Recommended temperature range: 25°C to 60°C. | This temperature range generally provides a good balance between reaction rate and selectivity. | |
| Stoichiometry | Use a close to 1:1 molar ratio of this compound to the carbonyl compound. | An excess of the active methylene compound can increase the likelihood of self-condensation. |
| Addition Method | Add the base slowly to the mixture of the benzoxazoleacetonitrile and the carbonyl compound. | This keeps the instantaneous concentration of the deprotonated, reactive species low, thereby disfavoring the bimolecular dimerization reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the structure of the dimer of this compound?
A1: While extensive characterization data is not widely published, based on the Thorpe-Ziegler reaction mechanism, the likely structure of the dimer is 3-amino-2-cyano-3-(1,3-benzoxazol-2-yl)acrylonitrile.
Q2: How can I detect the formation of the dimer in my reaction?
A2: The dimer can typically be detected by thin-layer chromatography (TLC) as a distinct spot from your starting material and desired product. Further characterization can be performed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry. The dimer will have a molecular weight double that of the starting material minus the elements of ammonia (NH₃) that are formally eliminated during the cyclization inherent to the Thorpe reaction mechanism, though the final product is an acyclic enaminonitrile. The expected mass of the dimer is 316.29 g/mol .
Q3: Can I reverse the dimer formation?
A3: Reversing the formation of the enaminonitrile dimer is generally not feasible under typical reaction conditions. The focus should be on preventing its formation in the first place.
Q4: Are there any specific catalysts that can help avoid dimerization?
A4: Lewis acids or mild solid acid catalysts have been used in Knoevenagel-type reactions and may help to avoid the need for strong bases, thereby reducing the chance of dimerization. Examples could include zeolites, clays, or metal triflates. However, the compatibility of these catalysts with your specific substrates should be tested.
Q5: What is the best way to purify my desired product if the dimer has already formed?
A5: Column chromatography is typically the most effective method for separating the desired product from the dimer. The polarity of the dimer is expected to be different from that of the Knoevenagel product, allowing for separation on a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Experimental Protocols
Recommended Protocol for Knoevenagel Condensation to Minimize Dimer Formation
This protocol is a general guideline. Optimization may be required for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature (or gently heat to 40-50°C if necessary) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the product by filtration. If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the chemical processes involved, the following diagrams illustrate the desired Knoevenagel condensation pathway and the competing dimer formation pathway.
Figure 1. Competing reaction pathways for this compound.
Figure 2. Experimental workflow to avoid dimer formation.
Technical Support Center: A Troubleshooting Guide for the Synthesis of Benzoxazole Derivatives
Welcome to the technical support center for the synthesis of benzoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis and purification of these important heterocyclic compounds. The following sections are presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Question 1: I am consistently obtaining a low yield of my benzoxazole derivative. What are the potential causes and how can I improve it?
Answer: Low yields are a frequent issue in benzoxazole synthesis and can stem from several factors. Systematically investigating the following aspects can help identify and resolve the problem:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the carboxylic acid/aldehyde starting materials can significantly interfere with the reaction. It is crucial to use high-purity reagents. Consider purifying your starting materials by recrystallization or distillation if their purity is questionable.[1]
-
Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. Non-optimal conditions can lead to incomplete reactions or the formation of side products. For instance, some solvent-free reactions may require temperatures as high as 130°C to achieve good yields.[1] It is advisable to perform small-scale optimization reactions to determine the ideal conditions for your specific substrates.
-
Catalyst Activity: If you are using a catalyst, ensure it is active and handled correctly, as some are sensitive to air and moisture.[2] In some cases, a slight increase in catalyst loading can significantly improve the conversion rate.[2]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.[2]
-
Stoichiometry: Ensure the molar ratios of your reactants are accurate. A slight excess of one reactant can sometimes drive the reaction to completion.[1]
Question 2: My TLC analysis shows multiple spots, indicating the formation of side products. What are the common side products and how can I minimize them?
Answer: Side product formation is a common reason for low yields and complex purification. Common side products include:
-
Schiff Base Intermediate: In syntheses involving the condensation of a 2-aminophenol and an aldehyde, the intermediate Schiff base may be stable and not fully cyclize.[3] To promote cyclization, you can try increasing the reaction temperature or adding a suitable oxidizing agent.[3]
-
Dimerization or Polymerization: 2-aminophenol can undergo self-condensation or polymerization, especially at high temperatures or under highly acidic or basic conditions.[1]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2]
To minimize side product formation:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents like 2-aminophenols.[1]
Question 3: I am having difficulty purifying my benzoxazole derivative. What are some effective purification strategies?
Answer: Purification can be challenging and lead to product loss. Here are some common and effective methods:
-
Column Chromatography: This is a widely used technique for purifying benzoxazoles. The choice of the solvent system (e.g., hexane and ethyl acetate) is crucial for good separation.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining pure crystals.[3]
-
Washing: Simple washing of the crude reaction mixture with water or a cold solvent like ethanol can help remove water-soluble impurities and byproducts.[3]
-
Acid-Base Extraction: As benzoxazoles are weakly basic, they can sometimes be purified by extraction into an acidic solution, followed by neutralization and re-extraction into an organic solvent.[2]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various benzoxazole synthesis protocols, allowing for easy comparison of reaction conditions and yields.
Table 1: Comparison of Catalysts and Conditions for the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BAIL gel (1 mol%) | 2-Aminophenol, Benzaldehyde | Solvent-free | 130 | 5 | 98 | [4] |
| Fe3O4@SiO2-SO3H (0.03 g) | 2-Aminophenol, Benzaldehyde | Solvent-free | 50 | - | High | [5] |
| Samarium triflate | o-Amino(thio)phenols, Aldehydes | Aqueous medium | Mild | - | Good | [6] |
| Copper(I) iodide | o-Haloanilides | - | - | - | - | [6] |
Table 2: Optimization of Reaction Conditions for Tf2O-Promoted Benzoxazole Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoropyridine | DCE | 80 | 5 | 85 |
| 2 | 2-Fluoropyridine | Toluene | 80 | 5 | 75 |
| 3 | 2-Fluoropyridine | MeCN | 80 | 5 | 80 |
| 4 | 2-Fluoropyridine | DCM | 80 | 5 | 92 |
| 5 | 2-Fluoropyridine | DCM | Room Temp | 5 | 95 |
| 6 | 2-Fluoropyridine | DCM | 0 | 5 | 90 |
| 7 | 2-Fluoropyridine | DCM | Room Temp | 1 | 95 |
| 8 | 2-Fluoropyridine | DCM | Room Temp | 10 | 95 |
| Data adapted from a study on Tf2O-promoted synthesis.[7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles via Condensation of 2-Aminophenol with Aldehydes
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Aminophenol (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Catalyst (e.g., BAIL gel, 0.010 g, 1.0 mol %)[4]
-
Ethyl acetate
-
Anhydrous MgSO4
Procedure:
-
To a 5 mL vessel, add 2-aminophenol, the aldehyde, and the catalyst.
-
Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the catalyst by centrifugation or filtration.
-
Dry the organic layer over anhydrous MgSO4.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Triflic Anhydride (Tf2O) Promoted Activation of Tertiary Amides
This method provides an alternative route to 2-substituted benzoxazoles.
Materials:
-
Tertiary amide (0.55 mmol)
-
2-Fluoropyridine (1.0 mmol)
-
Dichloromethane (DCM, 1 mL)
-
Triflic anhydride (Tf2O, 0.6 mmol)
-
2-Aminophenol (0.5 mmol)
-
Triethylamine (Et3N)
Procedure:
-
To a solution of the tertiary amide in DCM, add 2-fluoropyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triflic anhydride dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add 2-aminophenol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine.[2]
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: A troubleshooting decision tree for low yields in benzoxazole synthesis.
Caption: A general experimental workflow for the synthesis of benzoxazole derivatives.
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition by benzoxazole derivatives.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Stability issues of 1,3-Benzoxazol-2-ylacetonitrile under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,3-Benzoxazol-2-ylacetonitrile under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing signs of degradation after storage in an acidic solution. What is the likely cause?
A1: this compound, like other benzoxazole derivatives, is susceptible to acid-catalyzed hydrolysis. This reaction involves the cleavage of the oxazole ring, leading to the formation of a primary degradation product. The rate of this degradation is dependent on the pH of the solution, temperature, and the duration of exposure.
Q2: What is the primary degradation product of this compound under acidic conditions?
A2: The primary degradation product is expected to be 2-(2-hydroxyphenylamino)-3-oxopropanenitrile, formed through the hydrolytic opening of the benzoxazole ring.
Q3: How can I monitor the degradation of my compound?
A3: The most common method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent compound and its degradation products over time.
Q4: Are there any specific pH ranges where this compound is particularly unstable?
Q5: How can I minimize the degradation of this compound in my experiments?
A5: To minimize degradation, it is recommended to:
-
Maintain the pH of your solutions as close to neutral as your experimental conditions allow.
-
Prepare acidic solutions of the compound fresh and use them as quickly as possible.
-
Store stock solutions in a non-acidic solvent and at low temperatures (e.g., -20°C or -80°C).
-
Protect solutions from light, as photostability can also be a concern.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis of an acidic formulation. | Acid-catalyzed hydrolysis. | Confirm the pH of your formulation. If possible, adjust the pH to a less acidic range. Analyze samples at shorter time points to capture the initial degradation kinetics. |
| Appearance of a new, more polar peak in the chromatogram. | Formation of the 2-(2-hydroxyphenylamino)-3-oxopropanenitrile degradation product. | Use LC-MS to confirm the mass of the new peak, which should correspond to the molecular weight of the hydrolyzed product. |
| Inconsistent stability results between batches. | Variability in the initial pH of the formulation or presence of acidic impurities. | Standardize the preparation of your formulation, ensuring consistent pH for every batch. Analyze starting materials for any acidic impurities. |
| Precipitation observed in the acidic solution over time. | The degradation product may have lower solubility in the acidic medium than the parent compound. | Characterize the precipitate to confirm if it is the degradation product. Consider using a co-solvent if compatible with your experimental design. |
Quantitative Data Summary
The following table provides representative (hypothetical, based on the behavior of similar compounds) stability data for this compound under various acidic conditions. This data is for illustrative purposes and should be confirmed by experimental analysis.
| pH | Temperature (°C) | Time (hours) | Remaining Parent Compound (%) |
| 1.2 (0.1 N HCl) | 25 | 24 | 85 |
| 1.2 (0.1 N HCl) | 40 | 24 | 65 |
| 3.0 | 25 | 24 | 95 |
| 3.0 | 40 | 24 | 88 |
| 5.0 | 25 | 24 | >99 |
| 5.0 | 40 | 24 | 98 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
Objective: To evaluate the stability of this compound under acidic conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Stress:
-
In a volumetric flask, add a known volume of the stock solution to a solution of 0.1 N HCl to achieve a final concentration of 100 µg/mL.
-
Prepare a parallel sample using 1 N HCl.
-
Keep the solutions at a constant temperature (e.g., 40°C or 60°C).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH to stop the degradation reaction.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any degradation products.
-
LC-MS Analysis: Inject a degraded sample into an LC-MS system to determine the mass-to-charge ratio (m/z) of the degradation products for structural elucidation.
Visualizations
Technical Support Center: Optimizing Catalyst Selection for Reactions of 1,3-Benzoxazol-2-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing catalyst selection and reaction conditions for the functionalization of 1,3-Benzoxazol-2-ylacetonitrile. The active methylene group in this compound makes it a versatile building block for various carbon-carbon bond-forming reactions, primarily Knoevenagel condensations and alkylations.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation of this compound with an aromatic aldehyde is resulting in a very low yield. What are the common initial troubleshooting steps?
A1: Low yields in this reaction are a frequent challenge. A systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Catalyst Activity: Ensure your catalyst is active. Basic catalysts are commonly used, and their effectiveness can be compromised by improper storage or handling. For instance, amine catalysts can degrade over time.
-
Reaction Conditions: Non-optimal temperature, reaction time, or solvent can significantly impact the yield. The choice of solvent is critical for dissolving both reactants and facilitating the reaction.
-
Purity of Starting Materials: Impurities in either this compound or the aldehyde can interfere with the reaction.
-
Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.
Q2: What are the recommended catalysts for the Knoevenagel condensation of this compound?
A2: The choice of catalyst is highly dependent on the specific aldehyde used and the desired reaction conditions. Generally, weak bases are effective. Common choices include:
-
Piperidine: A widely used and effective catalyst for Knoevenagel condensations.
-
Pyridine: Another common weak base catalyst.
-
Ammonium Acetate: A mild and effective catalyst.
-
Sodium Hydroxide (NaOH): Can be used as a base under solvent-free conditions for similar compounds like (1-methyl/1H-benzimidazol-2-yl)acetonitrile, suggesting its potential applicability here.[1]
For greener approaches, heterogeneous catalysts or alternative catalytic systems can be considered.
Q3: My alkylation reaction of this compound is not proceeding to completion. What should I investigate?
A3: Incomplete alkylation reactions can be attributed to several factors:
-
Base Strength: The base used may not be strong enough to fully deprotonate the active methylene group of this compound. Consider using a stronger base or a different base/solvent system.
-
Catalyst Deactivation: If a phase-transfer catalyst is used, it may have been poisoned by impurities.
-
Leaving Group: The efficiency of the alkylating agent is dependent on the leaving group. Iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Steric Hindrance: Bulky alkylating agents may react more slowly. Increasing the reaction temperature or time might be necessary.
Q4: I am observing multiple spots on my TLC plate, indicating side product formation. What are the likely side products and how can I minimize them?
A4: Side product formation can complicate purification and reduce the yield.
-
In Knoevenagel Condensations:
-
Self-condensation of the aldehyde: This can occur if the aldehyde is prone to self-reaction under the catalytic conditions. Using a milder catalyst or lower temperatures can help.
-
Michael Addition: The product of the Knoevenagel condensation can sometimes react with another molecule of this compound.[2] Controlling the stoichiometry (using a 1:1 molar ratio) can minimize this.
-
-
In Alkylation Reactions:
-
Dialkylation: The active methylene group can undergo double alkylation.[3] Using a slight excess of the this compound or carefully controlling the amount of base and alkylating agent can favor mono-alkylation.
-
O-alkylation vs. C-alkylation: While C-alkylation is generally favored for active methylene compounds, O-alkylation can sometimes occur. The choice of solvent and counter-ion can influence the selectivity.
-
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
This guide provides a step-by-step approach to troubleshooting low yields in the Knoevenagel condensation of this compound with aldehydes.
Caption: Troubleshooting workflow for low yields in Knoevenagel condensation.
Issue 2: Incomplete Alkylation Reaction
This guide outlines the steps to diagnose and resolve an incomplete alkylation of this compound.
Caption: Troubleshooting workflow for incomplete alkylation reactions.
Data Presentation: Catalyst and Condition Optimization
The following tables summarize reaction conditions for Knoevenagel condensations and alkylations of active methylene nitriles, providing a starting point for optimization with this compound.
Table 1: Catalyst and Solvent Effects on Knoevenagel Condensation of Aryl Aldehydes with Active Methylene Nitriles
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NaOH | Solvent-free | Room Temp. | Grinding | Good | [1] |
| Piperidine | Ethanol | Reflux | 2-4 h | High | [4] |
| L-Proline | Solvent-free | Microwave | 5-8 min | 85-97 | |
| Fe3O4@SiO2@PAMAM-G2 | Solvent-free | 50 | 30 min | 95 | [5] |
| CTMAB | Water | Room Temp. | 90 min | 91 | [5] |
Note: Yields are reported for analogous reactions and may vary for this compound.
Table 2: Base and Solvent Effects on Alkylation of Active Methylene Compounds
| Base | Solvent | Alkylating Agent | Temperature (°C) | Time | Yield (%) | Reference |
| Cesium Carbonate | DMF | Allyl Bromide | Room Temp. | 45 min | ~100 (Dialkylation) | [3] |
| Cesium Carbonate | DMF | Benzyl Bromide | Room Temp. | 2 h | 98 (Dialkylation) | [3] |
| Triflic Acid (catalyst) | Dichloromethane | Benzhydrol | Room Temp. | 5 min | High | [6] |
Note: These are general conditions for active methylene compounds and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation of this compound with an Aromatic Aldehyde
This protocol is a representative procedure based on common methods for Knoevenagel condensations involving active methylene nitriles.
Materials:
-
This compound
-
Aromatic aldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in a minimal amount of ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
Protocol 2: General Procedure for Alkylation of this compound
This protocol is a general guideline for the alkylation of the active methylene group in this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Cesium Carbonate (base)
-
Dimethylformamide (DMF, solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and cesium carbonate (2.0 eq).
-
Add dry DMF as the solvent.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the alkyl halide (1.0-1.2 eq for mono-alkylation, >2.0 eq for dialkylation) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. For less reactive halides, heating may be required.[3]
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram
Caption: Decision tree for catalyst selection based on reaction type.
References
Technical Support Center: Overcoming Low Reactivity of the Nitrile Group in 1,3-Benzoxazol-2-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of the nitrile group in 1,3-Benzoxazol-2-ylacetonitrile. The inherent electron-withdrawing nature of the benzoxazole ring system can deactivate the nitrile group towards certain nucleophilic attacks and transformations. This guide offers practical solutions and detailed protocols to overcome these challenges.
Troubleshooting Guides
This section is designed to help you troubleshoot common issues encountered during the chemical transformation of this compound.
Issue 1: Incomplete or No Hydrolysis to (1,3-Benzoxazol-2-yl)acetic acid
Question: I am attempting to hydrolyze this compound to the corresponding carboxylic acid using standard acid or base catalysis, but I am observing low to no conversion. What can I do to improve the reaction yield?
Answer: The low reactivity of the nitrile group in this substrate is a common issue due to the electronic effects of the benzoxazole ring. Here are several troubleshooting steps and alternative methods to enhance the hydrolysis:
Possible Causes and Solutions:
-
Insufficient Reaction Conditions: Standard hydrolysis conditions are often too mild for this deactivated nitrile.
-
Recommendation: Employ more forcing conditions. For acidic hydrolysis, consider using a mixture of concentrated sulfuric acid and water or concentrated hydrochloric acid under reflux for an extended period. For basic hydrolysis, a higher concentration of NaOH or KOH in a high-boiling solvent like ethylene glycol can be effective.
-
-
Poor Solubility: The starting material may have poor solubility in the reaction medium, limiting the reaction rate.
-
Recommendation: Consider using a co-solvent to improve solubility. For aqueous acidic or basic hydrolysis, adding a polar aprotic solvent like dioxane or DMF can be beneficial.
-
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis.[1]
-
Recommendation: Perform the hydrolysis in a sealed vessel using a microwave reactor. This allows for rapid heating to high temperatures and pressures, often leading to complete conversion in a much shorter time.
-
Experimental Protocol: Microwave-Assisted Acidic Hydrolysis
-
Reaction Setup: In a 10 mL microwave reaction vial, combine this compound (1 mmol), 5 mL of 6 M HCl.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150°C and hold for 30-60 minutes.
-
Work-up: After cooling, the resulting precipitate can be filtered, washed with cold water, and dried. The product, (1,3-Benzoxazol-2-yl)acetic acid, can be further purified by recrystallization from ethanol.
| Method | Reagents | Temperature (°C) | Time | Yield | Reference |
| Conventional Acid Hydrolysis | Conc. HCl, Reflux | ~100 | 24-48 h | Low to Moderate | General Knowledge |
| Microwave-Assisted Acid Hydrolysis | 6 M HCl | 150 | 30-60 min | Good to Excellent | [1] |
Issue 2: Low Yield or Side Products in the Reduction to 2-(1,3-Benzoxazol-2-yl)ethanamine
Question: I am trying to reduce the nitrile group of this compound to a primary amine, but I am getting low yields and a mixture of products. How can I improve the selectivity and yield of this reduction?
Answer: The reduction of nitriles in heterocyclic systems can sometimes be challenging, with potential for over-reduction or side reactions involving the heterocyclic ring.
Possible Causes and Solutions:
-
Harsh Reducing Agents: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to undesired side reactions with the benzoxazole ring, especially at elevated temperatures.
-
Recommendation: Perform the LiAlH₄ reduction at a lower temperature (e.g., 0°C to room temperature) and carefully control the stoichiometry of the reducing agent.
-
-
Catalyst Poisoning in Catalytic Hydrogenation: The nitrogen and oxygen atoms in the benzoxazole ring can act as catalyst poisons in catalytic hydrogenation, leading to incomplete reactions.
-
Recommendation: Use a more robust catalyst or a higher catalyst loading. Raney Nickel is often a good choice for the reduction of nitriles in nitrogen-containing heterocycles. The reaction may also require high pressure of hydrogen gas.
-
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF at 0°C under an inert atmosphere, add a solution of this compound (1 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure. The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.
| Method | Reducing Agent | Solvent | Temperature (°C) | Time | Yield |
| Lithium Aluminum Hydride Reduction | LiAlH₄ | Anhydrous THF | 0 to RT | 12-24 h | Good |
| Catalytic Hydrogenation | Raney Nickel, H₂ | Ethanol/Ammonia | RT-50 | 24-48 h | Moderate to Good |
Issue 3: Failure to form a Tetrazole via [3+2] Cycloaddition
Question: My attempt to synthesize 2-(1H-tetrazol-5-ylmethyl)-1,3-benzoxazole from this compound and sodium azide is not proceeding. What are the critical parameters for this reaction?
Answer: The [3+2] cycloaddition of an azide to a nitrile to form a tetrazole often requires activation of the nitrile group.[2][3]
Possible Causes and Solutions:
-
Lack of Nitrile Activation: The electron-withdrawing benzoxazole ring should activate the nitrile, but sometimes an additional activator is needed.
-
Reaction Temperature and Time: These reactions often require elevated temperatures to overcome the activation energy barrier.
-
Recommendation: Heat the reaction mixture in a high-boiling solvent like DMF or NMP at temperatures ranging from 100 to 150°C.[4] Monitor the reaction by TLC to determine the optimal reaction time.
-
Experimental Protocol: Tetrazole Synthesis using Sodium Azide and Ammonium Chloride
-
Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), sodium azide (1.5 mmol), and ammonium chloride (1.5 mmol) in anhydrous DMF (5 mL).
-
Reaction: Heat the mixture at 120-130°C for 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into acidified water (e.g., 1 M HCl). The precipitated product can be collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield | Reference |
| [3+2] Cycloaddition | NaN₃, NH₄Cl | DMF | 120-130 | 12-24 h | Good | [2][4] |
Frequently Asked Questions (FAQs)
Q1: Why is the nitrile group in this compound less reactive than in aliphatic nitriles?
A1: The benzoxazole ring is an electron-withdrawing heterocyclic system. This property, in principle, should make the carbon atom of the nitrile group more electrophilic and thus more susceptible to nucleophilic attack. However, the lone pairs on the nitrogen and oxygen atoms of the benzoxazole ring can also participate in resonance, which can influence the overall electron density distribution in the molecule in a complex way. Additionally, steric hindrance from the bulky benzoxazole group may play a role in hindering the approach of nucleophiles.
Q2: Can I perform a Knoevenagel condensation with this compound?
A2: Yes, the active methylene group adjacent to the nitrile and the benzoxazole ring makes this compound a suitable substrate for Knoevenagel condensation with aldehydes and ketones.[5][6] The reaction is typically carried out in the presence of a base catalyst such as piperidine, pyridine, or ammonium acetate.[5][7]
Q3: Are there any safety precautions I should take when working with sodium azide for tetrazole synthesis?
A3: Yes, sodium azide is highly toxic and can form explosive heavy metal azides.[2] It is also important to avoid contact with acid, as this can generate highly toxic and explosive hydrazoic acid.[2] All reactions involving azides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. Waste containing azide should be quenched and disposed of according to institutional safety guidelines.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.
Caption: Pathway for the hydrolysis of this compound.
Caption: Reduction of this compound to the primary amine.
Caption: Synthesis of a tetrazole derivative via [3+2] cycloaddition.
Caption: General scheme for the Knoevenagel condensation.
References
- 1. chemicaljournals.com [chemicaljournals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Preventing decomposition of 1,3-Benzoxazol-2-ylacetonitrile during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,3-Benzoxazol-2-ylacetonitrile during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to decomposition during workup?
A1: The primary functional groups of concern are the benzoxazole ring and the acetonitrile moiety. The benzoxazole ring can be sensitive to strong acids and bases, which can lead to ring-opening. The acetonitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to a carboxylic acid or amide.
Q2: I observe a significant decrease in my product yield after aqueous workup. What could be the cause?
A2: A significant loss of product during aqueous workup is likely due to the decomposition of this compound. The pH of your aqueous wash is a critical factor. Both strongly acidic and strongly basic conditions can lead to the degradation of the molecule. It is also possible that the compound has some water solubility, leading to loss in the aqueous phase, though this is less likely to cause a significant decrease in yield for this type of molecule.
Q3: My purified product appears discolored, even after column chromatography. What could be the reason?
A3: Discoloration of the final product can be an indication of impurities arising from decomposition. Benzoxazole derivatives, in general, can be susceptible to oxidation, which can lead to colored byproducts. Ensure that your workup and purification steps are performed promptly and that solvents are of high purity. The use of an inert atmosphere (like nitrogen or argon) during the reaction and workup can also minimize the formation of colored oxidation byproducts.[1]
Q4: Is this compound sensitive to silica gel chromatography?
A4: While there is no specific study detailing the degradation of this compound on silica gel, some organic molecules can degrade on silica, which is slightly acidic. If you suspect decomposition on the column, you can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, using a different stationary phase like alumina (neutral or basic) could be a solution.
Troubleshooting Guides
Problem 1: Low Yield After Basic Workup
If you are experiencing low yields after washing your reaction mixture with a basic solution (e.g., sodium bicarbonate, sodium carbonate, or sodium hydroxide), you are likely observing base-catalyzed hydrolysis of the nitrile group or decomposition of the benzoxazole ring.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a Milder Base | Instead of strong bases, use a saturated solution of sodium bicarbonate for neutralization.[2] |
| 2 | Minimize Contact Time | Perform the aqueous wash as quickly as possible. Do not let the organic and basic layers sit in the separatory funnel for an extended period. |
| 3 | Work at Low Temperature | Perform the extraction at a lower temperature (e.g., in an ice bath) to slow down the rate of potential decomposition reactions. |
| 4 | Alternative Workup | If possible, avoid a basic wash altogether. Consider quenching the reaction with a weak acid (like acetic acid) and then proceeding directly to solvent removal and chromatography. |
Problem 2: Product Decomposition During Acidic Workup
Acidic workups (e.g., washing with HCl or H₂SO₄) can lead to the hydrolysis of the nitrile to a carboxylic acid and may also affect the stability of the benzoxazole ring.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use a Weak Acid | If an acidic wash is necessary, use a dilute solution of a weak acid, such as acetic acid. A published synthesis of this compound uses glacial acetic acid, suggesting stability to this reagent.[3] |
| 2 | Brine Wash | After a neutral or mildly acidic wash, perform a brine wash (saturated NaCl solution) to remove excess water and some polar impurities. |
| 3 | Direct to Chromatography | After quenching the reaction, consider drying the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating the solution before direct purification by column chromatography.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented procedure and has been shown to produce the target compound with a high yield.[3]
Materials:
-
o-Aminophenol
-
Malononitrile
-
Ethanol
-
Glacial Acetic Acid
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve o-aminophenol in ethanol in a round-bottom flask.
-
Add glacial acetic acid to the solution.
-
Heat the mixture to reflux.
-
Add malononitrile to the refluxing solution and continue to react for 8-15 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[3]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Potential Decomposition Pathways
Caption: Potential decomposition pathways under acidic or basic conditions.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the 1H and 13C NMR Characterization of 1,3-Benzoxazol-2-ylacetonitrile
For researchers, scientists, and drug development professionals, precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1,3-Benzoxazol-2-ylacetonitrile, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from closely related analogues to predict and interpret its NMR characteristics.
The benzoxazole scaffold is a privileged structure in drug discovery, and understanding the impact of substituents on its electronic environment is crucial for designing new molecular entities. This guide will compare the expected NMR spectral data of this compound with experimentally determined data for 2-methylbenzoxazole and other relevant 2-substituted benzoxazoles. This comparative approach allows for a deeper understanding of the influence of the cyanomethyl group on the chemical shifts of the benzoxazole core.
Predicted and Comparative 1H NMR Data
The 1H NMR spectrum provides information on the chemical environment of protons within a molecule. For this compound, the key signals will arise from the aromatic protons of the benzoxazole ring and the methylene protons of the acetonitrile substituent. The table below presents the predicted chemical shifts for this compound alongside the experimental data for 2-methylbenzoxazole.
| Proton | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-Methylbenzoxazole (in CDCl3) [1][2] | Multiplicity |
| H-4/H-7 | ~ 7.60 - 7.80 | 7.69, 7.49 | Multiplet |
| H-5/H-6 | ~ 7.30 - 7.50 | 7.32, 7.34 | Multiplet |
| -CH2CN | ~ 4.0 - 4.5 | - | Singlet |
| -CH3 | - | 2.66 | Singlet |
The electron-withdrawing nature of the cyanomethyl group is expected to deshield the protons of the benzoxazole ring compared to the electron-donating methyl group in 2-methylbenzoxazole, leading to a downfield shift in the aromatic region. The methylene protons adjacent to the nitrile group are anticipated to appear as a singlet in the region of 4.0-4.5 ppm.
Predicted and Comparative 13C NMR Data
The 13C NMR spectrum reveals the carbon framework of a molecule. The chemical shifts of the carbon atoms in the benzoxazole ring are sensitive to the substituent at the 2-position. The following table compares the predicted 13C NMR chemical shifts for this compound with experimental data for various 2-substituted benzoxazoles.
| Carbon | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-Methylbenzoxazole | Experimental Chemical Shift (ppm) for 2-Phenylbenzoxazole [3] | Experimental Chemical Shift (ppm) for 2-Benzylbenzoxazole [4] |
| C-2 | ~ 155 - 160 | 163.7 | 163.0 | 165.1 |
| C-3a | ~ 140 - 142 | 141.5 | 142.1 | 141.3 |
| C-4 | ~ 110 - 112 | 110.2 | 110.6 | 110.3 |
| C-5 | ~ 124 - 126 | 124.4 | 125.0 | 124.1 |
| C-6 | ~ 124 - 126 | 124.0 | 124.5 | 124.6 |
| C-7 | ~ 119 - 121 | 119.4 | 120.1 | 119.7 |
| C-7a | ~ 150 - 152 | 150.9 | 150.8 | 150.9 |
| -CH2CN | ~ 25 - 30 | - | - | - |
| -CN | ~ 115 - 118 | - | - | - |
The chemical shift of the C-2 carbon is particularly diagnostic of the substituent. The cyanomethyl group is expected to have a distinct electronic effect compared to methyl, phenyl, or benzyl groups. The methylene carbon of the acetonitrile group is predicted to resonate in the aliphatic region, while the nitrile carbon will appear further downfield.
Experimental Protocols
Accurate NMR data acquisition relies on standardized experimental procedures. The following is a general protocol for the NMR analysis of benzoxazole derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Parameters:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
1H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
13C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the 1H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Structural-Spectral Correlations
The following diagram illustrates the logical relationship between the structure of this compound and its expected key NMR signals.
References
Decoding Molecular Structure: An FTIR Spectroscopy Guide to 1,3-Benzoxazol-2-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Functional Group Identification
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. 1,3-Benzoxazol-2-ylacetonitrile, a heterocyclic compound, presents a unique combination of functional groups that are crucial to its chemical reactivity and potential biological activity. This guide provides a comprehensive comparison of the expected Fourier-Transform Infrared (FTIR) spectroscopic signatures of these functional groups, supported by established experimental data and detailed protocols.
Unveiling Functional Groups: A Comparative Data Summary
The key to identifying the functional groups within this compound lies in recognizing their characteristic vibrational frequencies in an FTIR spectrum. The primary functionalities include the nitrile group (C≡N), the benzoxazole ring system encompassing an imine (C=N), an ether linkage (C-O-C), and aromatic C=C and C-H bonds. The following table summarizes the expected and observed absorption bands for these groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Observed Wavenumber in Similar Compounds (cm⁻¹) | Intensity |
| Nitrile | C≡N Stretch | 2260 - 2220 | 2240 - 2220 (Aromatic Nitriles)[1] | Strong, Sharp |
| Benzoxazole Ring | ||||
| Imine | C=N Stretch | 1690 - 1640 | ~1606[2] | Medium |
| Aromatic | C=C Stretch | 1600 - 1450 | 1587, 1515[3] | Medium to Weak |
| Ether | C-O-C Asymmetric Stretch | 1300 - 1200 | ~1276[3] | Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak | |
| Aromatic C-H | C-H Out-of-Plane Bend | 900 - 675 | 743 (1,2-disubstituted)[3] | Strong |
| Aliphatic | CH₂ Stretch | 2960 - 2850 | Medium to Weak |
Note: The observed wavenumbers are based on data from similar benzoxazole and nitrile-containing compounds. The exact peak positions for this compound may vary slightly.
Experimental Protocols for FTIR Analysis
Accurate and reproducible FTIR data is contingent on meticulous sample preparation and instrument operation. Below are two standard protocols for the analysis of solid organic compounds like this compound.
Method 1: Potassium Bromide (KBr) Pellet Technique
This traditional method involves dispersing the solid sample in a transparent matrix of potassium bromide.
Materials:
-
This compound (sample)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with a die
-
FTIR spectrometer
Procedure:
-
Grinding: Thoroughly grind approximately 1-2 mg of the sample in an agate mortar.
-
Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix intimately with the sample by gentle grinding. The mixture should have a consistent, fine texture.
-
Pellet Formation: Transfer the mixture to the die of a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a suitable number of scans for a good signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
Materials:
-
This compound (sample)
-
ATR-FTIR spectrometer equipped with a crystal (e.g., diamond or zinc selenide)
Procedure:
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum with no sample present.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample against the crystal.
-
Data Acquisition: Record the FTIR spectrum over the desired range (e.g., 4000-650 cm⁻¹).
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Logical Workflow for Functional Group Identification
The process of identifying functional groups in this compound using FTIR spectroscopy follows a logical progression. The workflow diagram below illustrates this process.
Caption: Workflow for identifying functional groups in this compound via FTIR.
Comparative Analysis with a Benzoxazole Analog: 2-Phenylbenzoxazole
To provide a clearer context for the benzoxazole ring vibrations, a comparison with the known FTIR spectrum of 2-phenylbenzoxazole is valuable. The gas-phase FTIR spectrum of 2-phenylbenzoxazole from the NIST WebBook displays characteristic absorptions for the benzoxazole moiety. While the absence of the cyanomethyl group in 2-phenylbenzoxazole means there will be no nitrile peak, the vibrations of the fused ring system serve as a reliable reference. Researchers can expect to see similar patterns of C=N, C=C, and C-O-C stretching, as well as aromatic C-H vibrations, in the spectrum of this compound. This comparative approach strengthens the confidence in peak assignments for the core heterocyclic structure.
References
Comparative Guide to Analytical Methods for the Determination of 1,3-Benzoxazol-2-ylacetonitrile
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of proposed methods and their typical performance characteristics based on the analysis of analogous compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by UV detection. | Measurement of light absorbance by the analyte in a solution at a specific wavelength. | Separation of volatile compounds in the gas phase followed by detection. |
| Selectivity | High (excellent for complex matrices) | Low to Moderate (susceptible to interference from other UV-absorbing compounds) | High (excellent for volatile and thermally stable compounds) |
| Sensitivity | High (typically ng/mL to µg/mL) | Moderate (typically µg/mL to mg/mL) | High (can reach pg/mL with specific detectors) |
| Linearity Range (Illustrative) | 0.1 - 100 µg/mL | 1 - 50 µg/mL | Requires derivatization for this analyte; data not readily available. |
| Limit of Detection (LOD) (Illustrative) | ~0.03 µg/mL | ~0.3 µg/mL | Dependent on derivatization and detector. |
| Limit of Quantification (LOQ) (Illustrative) | ~0.1 µg/mL | ~1 µg/mL | Dependent on derivatization and detector. |
| Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | High | Low | High |
| Method Development Complexity | Moderate to High | Low | High (especially with derivatization) |
| Primary Application | Quantitative analysis, purity determination, impurity profiling. | Rapid quantification in simple matrices, dissolution testing. | Analysis of volatile impurities or after suitable derivatization. |
Note: The quantitative data presented in this table are illustrative and based on methods for structurally similar compounds.[1] These values would require experimental validation for 1,3-Benzoxazol-2-ylacetonitrile.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide proposed starting protocols for HPLC and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
This proposed method is based on reverse-phase chromatography, which is well-suited for separating moderately polar organic compounds like this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Proposed):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water are common mobile phases for benzoxazole derivatives.[2] A gradient elution may be necessary to ensure adequate separation from any impurities. A potential starting gradient could be:
-
Time 0 min: 40% Acetonitrile, 60% Water
-
Time 10 min: 80% Acetonitrile, 20% Water
-
Time 12 min: 40% Acetonitrile, 60% Water
-
Time 15 min: 40% Acetonitrile, 60% Water
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV-Vis spectra of similar benzoxazole structures, a wavelength in the range of 254-280 nm would be a suitable starting point.[3]
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase to construct a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
UV-Vis Spectrophotometry
This method offers a simpler and faster approach for quantification, particularly in matrices with low interference.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
Methodology (Proposed):
-
Solvent: Acetonitrile is a suitable solvent as it is UV transparent in the expected region of maximum absorbance.[4]
-
Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in acetonitrile (e.g., 10 µg/mL). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For benzoxazole derivatives, this is often in the 250-300 nm range.[3]
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 100 µg/mL. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Calibration Curve: Measure the absorbance of each working standard at the predetermined λmax using acetonitrile as a blank. Plot a graph of absorbance versus concentration.
-
Sample Preparation: Dissolve the sample in acetonitrile to obtain an expected concentration within the linear range of the calibration curve. Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.
Gas Chromatography (GC)
Direct analysis of this compound by GC may be challenging due to its polarity and thermal stability. Derivatization is often required for similar polar, nitrogen-containing heterocyclic compounds to improve volatility and chromatographic performance.[5] A potential approach could involve silylation or acylation prior to injection. However, due to the complexity of method development for derivatization, GC is generally considered a secondary technique for this analyte unless specific requirements, such as the analysis of volatile impurities, necessitate its use.
Method Validation
Any developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[6] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
The following diagrams illustrate the typical workflows for the described analytical methods.
Caption: Experimental workflow for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Comparative Biological Activity of 1,3-Benzoxazole Derivatives: A Guide for Researchers
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This is attributed to their ability to interact with various biological targets. This guide summarizes key findings from different studies to facilitate a comparative understanding of their potential.
Anticancer Activity
Several studies have highlighted the potent anticancer effects of benzoxazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression, such as VEGFR-2. Below is a summary of the cytotoxic activities of a series of 2-substituted benzoxazole derivatives.
Table 1: In Vitro Anticancer Activity of 2-Substituted Benzoxazole Derivatives
| Compound ID | R (Substitution at position 2) | Cell Line | IC50 (µM)[1] |
| 1a | 2-Hydroxyphenyl | A549 (Lung) | >100 |
| 1b | 2,4-Dihydroxyphenyl | A549 (Lung) | 12.35 |
| 1c | 5-Chloro-2,4-dihydroxyphenyl | A549 (Lung) | 2.89 |
| 2a | 2-Hydroxyphenyl | HT-29 (Colon) | >100 |
| 2b | 2,4-Dihydroxyphenyl | HT-29 (Colon) | 10.14 |
| 2c | 5-Chloro-2,4-dihydroxyphenyl | HT-29 (Colon) | 2.45 |
| 3a | 2-Hydroxyphenyl | SNB-19 (CNS) | >100 |
| 3b | 2,4-Dihydroxyphenyl | SNB-19 (CNS) | 15.85 |
| 3c | 5-Chloro-2,4-dihydroxyphenyl | SNB-19 (CNS) | 2.18 |
| 4a | 2-Hydroxyphenyl | MCF-7 (Breast) | >100 |
| 4b | 2,4-Dihydroxyphenyl | MCF-7 (Breast) | 11.22 |
| 4c | 5-Chloro-2,4-dihydroxyphenyl | MCF-7 (Breast) | 2.24 |
| Cisplatin | - | A549, HT-29, SNB-19, MCF-7 | 2.95, 4.17, 3.24, 5.62 |
Data extracted from a study on novel benzoxazole and naphthoxazole analogs. The presence of substituents at the 6-position of the benzoxazole ring and lipophilic groups on the benzenediol moiety were found to enhance the biological effect.[1]
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
Table 2: Antibacterial Activity of N-1,3-Benzoxazol-2-yl Benzene Sulfonamides
| Compound ID | Structure | Concentration | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| 3a | N-(7-bromo-1,3-benzoxazol-2-yl)-4-methylbenzene-1-sulfonamide | 30 ppm | 10 | 12 |
| 300 ppm | 18 | 20 | ||
| 3b | 4-bromo-N-(7-methyl-1,3-benzoxazol-2-yl)benzene-1-sulfonamide | 30 ppm | 12 | 11 |
| 300 ppm | 20 | 19 | ||
| Rifampicin | Standard | 30 ppm | 22 | 24 |
| Ampicillin | Standard | 30 ppm | 25 | 27 |
Data from a study on novel substituted N-1,3-benzoxazol-2-yl benzene sulfonamides, indicating good antimicrobial activities for all tested compounds.[2]
Anti-inflammatory Activity
The anti-inflammatory potential of benzoxazole derivatives has been investigated, with some compounds showing promising activity. The mechanism is thought to involve the inhibition of pro-inflammatory mediators.
Table 3: In Vitro Anti-inflammatory Activity of Benzoxazolone Derivatives
| Compound ID | Substitution | IL-6 Inhibition IC50 (µM)[3] |
| 3c | 4-(trifluoromethyl)phenyl | 10.14 ± 0.08 |
| 3d | 4-chlorophenyl | 5.43 ± 0.51 |
| 3g | 3,4-dichlorophenyl | 5.09 ± 0.88 |
Data from a study on benzoxazolone derivatives as inhibitors of Myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process.[3]
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Groups: Rats are divided into control, standard (treated with a known anti-inflammatory drug like indomethacin), and test groups.
-
Compound Administration: The test compounds are administered to the animals, typically orally or intraperitoneally.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), a solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Signaling Pathway and Experimental Workflow Visualization
Many benzoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a key mechanism in this process.
Caption: Workflow for determining the anticancer activity of benzoxazole derivatives using the MTT assay.
Caption: Intrinsic apoptosis pathway potentially activated by 1,3-benzoxazole derivatives in cancer cells.
References
Structure-activity relationship (SAR) studies of 1,3-Benzoxazol-2-ylacetonitrile analogs
A Comparative Guide to the Structure-Activity Relationship of 1,3-Benzoxazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,3-benzoxazole analogs, with a focus on derivatives substituted at the 2-position, including structures related to 1,3-Benzoxazol-2-ylacetonitrile. The information is compiled from recent studies and presented to facilitate the understanding of how structural modifications influence the biological activity of these compounds, particularly in the realms of antimicrobial and anticancer research.
Antimicrobial Activity of 2-Substituted Benzoxazole Derivatives
A variety of 2-substituted benzoxazole derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. The antimicrobial activity is significantly influenced by the nature of the substituent at the 2-position of the benzoxazole core.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Substituted Benzoxazole Analogs
| Compound ID | 2-Substituent | S. aureus | E. faecalis | E. coli | P. aeruginosa | C. albicans | Reference |
| Series 1a | 2,5-disubstituted benzoxazole | >512 | 64 | >512 | >512 | >512 | [1] |
| Series 1b | 2,5-disubstituted benzoxazole | >512 | 64 | >512 | >512 | >512 | [1] |
| Series 2a | 2-phenyl-benzoxazole | - | - | High | High | Good | |
| Series 2b | 2-(substituted phenyl)-benzoxazole | High | - | High | High | Good | |
| Series 3a | 4-(benzo[d]oxazol-2-ylthio)benzoic acid derivative | Good | - | - | - | - | [2] |
| Series 3b | 4-(benzo[d]oxazol-2-ylthio)benzoic acid derivative | - | - | - | - | Good | [2] |
| Ciprofloxacin | Standard Drug | - | - | - | - | - | [2] |
| Fluconazole | Standard Drug | - | - | - | - | - | |
| Amphotericin B | Standard Drug | - | - | - | - | - | [2] |
Note: "High," "Good," and "Moderate" are qualitative descriptors used when specific MIC values were not provided in the source. Dashes indicate data not available.
The structure-activity relationship studies reveal that the introduction of different substituents on the benzoxazole ring system can lead to compounds with a broad spectrum of antimicrobial activities. For instance, certain 2,5-disubstituted benzoxazole derivatives have shown notable activity against E. faecalis[1]. Similarly, derivatives of 4-(benzo[d]oxazol-2-ylthio)benzoic acid have demonstrated good antimicrobial and antifungal properties[2]. The antibacterial activity of some of these compounds is thought to be linked to the inhibition of DNA gyrase[3].
Anticancer Activity of Benzoxazole Analogs
Benzoxazole derivatives have also emerged as a promising class of anticancer agents, with some analogs exhibiting potent inhibitory activity against various cancer cell lines. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as VEGFR-2.
Table 2: Comparative Anticancer Activity (IC50, µM) of Benzoxazole Analogs
| Compound ID | Target Cell Line | IC50 (µM) | Target Enzyme | Reference |
| 12l | HepG2 | 10.50 | VEGFR-2 | [4] |
| 12l | MCF-7 | 15.21 | VEGFR-2 | [4] |
| 12d | HepG2 | 23.61 | VEGFR-2 | [4] |
| 12f | MCF-7 | 22.54 | VEGFR-2 | [4] |
| 12i | HepG2 | 27.30 | VEGFR-2 | [4] |
| 13a | HepG2 | 25.47 | VEGFR-2 | [4] |
| 12c | HT-29 | 0.018 | - | [5] |
| 12g | HT-29 | 0.093 | - | [5] |
| Sorafenib | HepG2 | 5.57 | VEGFR-2 | [4] |
| Combretastatin-A4 | HT-29 | - | - | [5] |
Note: Dashes indicate data not available.
SAR studies on anticancer benzoxazole derivatives have shown that hybridization of the benzoxazole scaffold with other moieties can lead to potent compounds. For example, a series of amide 1,3,4-oxadiazole linked benzoxazole derivatives demonstrated potent anticancer activity against the HT-29 colon cancer cell line[5]. Furthermore, novel benzoxazole derivatives have been designed as VEGFR-2 inhibitors, with some compounds showing high growth inhibitory activities against HepG2 and MCF-7 cell lines[4]. Compound 12l , in particular, exhibited promising VEGFR-2 inhibitory activity and was found to induce apoptosis in HepG2 cells[4].
Experimental Protocols
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized benzoxazole derivatives is commonly determined using broth microdilution or agar diffusion methods.
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds. Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[1].
-
Agar Diffusion Method: In this method, a standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate. Wells are then punched into the agar, and a solution of the test compound at a known concentration is added to each well. The plates are incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well[6][7].
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the benzoxazole analogs is often evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated further to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined[8].
Visualizations
General Workflow for SAR Studies
Caption: General workflow for a typical structure-activity relationship (SAR) study.
VEGFR-2 Signaling Pathway Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole analogs.
Key SAR Findings for Antimicrobial Activity
Caption: Logical relationship of key SAR findings for antimicrobial benzoxazoles.
References
- 1. researchgate.net [researchgate.net]
- 2. mbimph.com [mbimph.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. ijpbs.com [ijpbs.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to 1,3-Benzoxazol-2-ylacetonitrile and 1,3-Benzothiazol-2-ylacetonitrile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and potential applications of two closely related heterocyclic compounds: 1,3-benzoxazol-2-ylacetonitrile and 1,3-benzothiazol-2-ylacetonitrile. These scaffolds are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by their derivatives. This document summarizes key experimental data on their synthesis and offers insights into their comparative biological profiles based on available literature.
Synthetic Overview
The synthesis of both this compound and 1,3-benzothiazol-2-ylacetonitrile typically involves the condensation of a binucleophilic precursor with a reagent providing the cyanomethyl group. The choice of starting materials and reaction conditions significantly impacts the yield and efficiency of these syntheses.
Synthesis of this compound
A highly efficient method for the synthesis of this compound involves the reaction of ortho-aminophenol with malononitrile. This one-pot reaction, often carried out in the presence of an acid catalyst, provides the desired product in excellent yields.
Synthesis of 1,3-Benzothiazol-2-ylacetonitrile
The synthesis of 1,3-benzothiazol-2-ylacetonitrile can be more complex. While direct condensation of 2-aminothiophenol with malononitrile is a potential route, multi-step syntheses are more commonly reported. One approach involves the preparation of N-arylcyanothioformamides followed by a palladium- and copper-catalyzed intramolecular C-S bond formation. This method, while effective, generally results in lower overall yields compared to the one-pot synthesis of its benzoxazole analog.
The following diagram illustrates the general synthetic pathways for these compounds.
Caption: General synthetic routes for this compound and 1,3-benzothiazol-2-ylacetonitrile.
Comparative Synthesis Data
The following table summarizes the key quantitative data for the synthesis of both compounds based on reported experimental protocols.
| Compound | Starting Materials | Key Reagents/Catalysts | Reaction Time | Yield (%) | Reference |
| This compound | o-Aminophenol, Malononitrile | Glacial Acetic Acid, Ethanol | 8 - 15 hours | > 90 | [A Chinese patent] |
| 1,3-Benzothiazol-2-ylacetonitrile | N-Arylcyanothioformamides | PdCl₂, CuI, KI, DMSO/DMF | 4 hours (cyclization step) | ~49 (for the cyclization step) | [1] |
Experimental Protocols
Synthesis of this compound
-
Procedure: ortho-Aminophenol is dissolved in ethanol, followed by the addition of glacial acetic acid. The mixture is heated to reflux, and then malononitrile is added. The reaction is maintained at reflux for 8 to 15 hours. After completion, the solvent is evaporated, and the product is purified by column chromatography.
Synthesis of 1,3-Benzothiazol-2-ylacetonitrile (via N-Arylcyanothioformamides)
-
Step 1: Synthesis of N-Arylcyanothioformamides: Anilines are reacted with Appel salt in the presence of pyridine in dichloromethane to yield imino-1,2,3-dithiazoles. These intermediates are then treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to afford the N-arylcyanothioformamides.[1]
-
Step 2: Cyclization to 2-Cyanobenzothiazoles: The N-arylcyanothioformamide is dissolved in a 1:1 mixture of DMSO and DMF. Palladium(II) chloride, copper(I) iodide, and potassium iodide are added, and the mixture is heated at 120°C for 4 hours in the presence of air to yield the 2-cyanobenzothiazole derivative.[1]
The workflow for a typical synthesis and subsequent biological evaluation is depicted below.
Caption: A generalized workflow from synthesis to biological evaluation of novel compounds.
Comparative Biological Activity
While direct head-to-head comparative studies of the biological activities of this compound and 1,3-benzothiazol-2-ylacetonitrile are limited in the literature, the broader classes of benzoxazole and benzothiazole derivatives have been extensively studied.
-
Antimicrobial Activity: Studies on various derivatives have shown that both benzoxazole and benzothiazole scaffolds can exhibit significant antibacterial and antifungal properties. The relative potency appears to be highly dependent on the specific substitutions on the heterocyclic core and the microbial strains being tested. For instance, some studies suggest that certain benzothiazole derivatives exhibit superior antibacterial activity compared to their benzoxazole counterparts, while other research indicates the opposite for different derivatives and microbial targets.[2] One study on pyrimidinylbenzazolyl urea derivatives found that the benzothiazole-containing compounds demonstrated better antibacterial activity than the benzoxazole and benzimidazole analogues.[2]
-
Anticancer Activity: Both benzoxazole and benzothiazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the induction of apoptosis in cancer cells. The cytotoxic potential is greatly influenced by the nature and position of substituents on the benzazole ring system.
The following diagram illustrates a simplified signaling pathway that can be modulated by some benzazole derivatives, leading to apoptosis.
References
Comparative study of different synthetic routes to 1,3-Benzoxazol-2-ylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes for the preparation of 1,3-Benzoxazol-2-ylacetonitrile, a key intermediate in the synthesis of various biologically active compounds. The routes are evaluated based on reaction conditions, yield, and starting materials. Detailed experimental protocols are provided for each pathway.
Overview of Synthetic Strategies
Three primary strategies for the synthesis of this compound are presented:
-
Route 1: One-Pot Condensation of o-Aminophenol and Malononitrile. This approach involves the direct reaction of o-aminophenol with malononitrile in the presence of an acid catalyst.
-
Route 2: Condensation of o-Aminophenol with Cyanoacetic Acid. This classic method relies on the reaction of o-aminophenol with cyanoacetic acid, typically under dehydrating conditions.
-
Route 3: Two-Step Synthesis via 2-(Chloromethyl)benzoxazole. This route involves the initial formation of a 2-(chloromethyl)benzoxazole intermediate, followed by nucleophilic substitution with a cyanide salt.
Data Presentation: Comparison of Synthesis Routes
| Feature | Route 1: o-Aminophenol + Malononitrile | Route 2: o-Aminophenol + Cyanoacetic Acid | Route 3: 2-(Chloromethyl)benzoxazole + NaCN |
| Starting Materials | o-Aminophenol, Malononitrile | o-Aminophenol, Cyanoacetic Acid | o-Aminophenol, Chloroacetyl chloride, Sodium Cyanide |
| Key Transformation | Condensation/Cyclization | Condensation/Cyclization | Cyclization followed by Nucleophilic Substitution |
| Number of Steps | 1 | 1 | 2 |
| Reported Yield | >90%[1] | Moderate to High (General Method) | Moderate to High (General Method for each step) |
| Reaction Conditions | Reflux in Ethanol with Acetic Acid | High Temperature (e.g., in Polyphosphoric Acid) | Step 1: Varies; Step 2: Room Temp. to 90°C |
| Key Advantages | High reported yield, one-pot procedure.[1] | Utilizes readily available starting materials. | Stepwise approach may allow for easier purification of intermediates. |
| Key Disadvantages | Specific patent procedure. | May require harsh dehydrating agents and high temperatures. | Two-step process, use of toxic cyanide salts. |
Mandatory Visualization
Caption: Comparative synthetic routes to this compound.
Experimental Protocols
Route 1: One-Pot Condensation of o-Aminophenol and Malononitrile
This procedure is based on a patented method.[1]
-
Dissolution: Dissolve o-aminophenol (e.g., 30 g) in ethanol (e.g., 100 mL) in a round-bottom flask.
-
Acidification: Add glacial acetic acid (e.g., 10 mL).
-
Heating: Heat the mixture to reflux.
-
Addition of Malononitrile: Add malononitrile (e.g., 40 g).
-
Reaction: Continue refluxing for 8 to 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography to obtain this compound.
Route 2: Condensation of o-Aminophenol with Cyanoacetic Acid
This is a general procedure based on the known reactivity of o-aminophenols with carboxylic acids.
-
Mixing: Combine o-aminophenol (1.0 eq) and cyanoacetic acid (1.0-1.2 eq) in a reaction vessel.
-
Dehydrating Agent: Add a suitable dehydrating agent, such as polyphosphoric acid (PPA), and heat the mixture (e.g., 150-180°C).
-
Reaction: Stir the reaction mixture at the elevated temperature for several hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.
Route 3: Two-Step Synthesis via 2-(Chloromethyl)benzoxazole
Step 1: Synthesis of 2-(Chloromethyl)benzoxazole
-
Reaction Setup: In a suitable solvent, react o-aminophenol (1.0 eq) with chloroacetyl chloride (1.0-1.2 eq). The reaction conditions may vary, but it is typically carried out at a low to ambient temperature.
-
Cyclization: The intermediate N-(2-hydroxyphenyl)-2-chloroacetamide is then cyclized to 2-(chloromethyl)benzoxazole, often by heating in the presence of a dehydrating agent.
-
Isolation: Isolate the 2-(chloromethyl)benzoxazole intermediate through appropriate work-up and purification procedures.
Step 2: Cyanation of 2-(Chloromethyl)benzoxazole
This procedure is based on a general method for nucleophilic displacement of benzylic halides.
-
Dissolution: Dissolve 2-(chloromethyl)benzoxazole (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Cyanide: Add sodium cyanide (1.1-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to 90°C for several hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.
References
A Comparative Guide to Validating the Purity of Synthesized 1,3-Benzoxazol-2-ylacetonitrile via High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized intermediates is a cornerstone of pharmaceutical research and development. 1,3-Benzoxazol-2-ylacetonitrile is a valuable heterocyclic building block used in the synthesis of various biologically active molecules.[1] Ensuring its purity is critical for the reliability of subsequent reactions and the integrity of final compounds.
This guide provides a detailed methodology for the synthesis and subsequent purity validation of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It compares the expected purity of a laboratory-synthesized batch with commercially available alternatives, offering a framework for robust quality control. The provided HPLC protocol is developed based on established principles for the analysis of heterocyclic and aromatic compounds.[2][3][4]
Experimental Protocols
Synthesis of this compound
This synthesis protocol is adapted from a known method where o-aminophenol is reacted with malononitrile.[5]
-
Materials:
-
o-Aminophenol
-
Malononitrile
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-aminophenol in absolute ethanol.
-
Add glacial acetic acid to the solution.
-
Heat the mixture to reflux.
-
Once refluxing, add malononitrile to the reaction mixture.
-
Continue refluxing for 8-15 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product should be purified using silica gel column chromatography to yield the final product, this compound.[6]
-
Purity Validation by RP-HPLC
A robust RP-HPLC method is essential for separating the main compound from potential impurities, such as unreacted starting materials or reaction by-products.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are common for retaining non-polar compounds like benzoxazole derivatives.[7]
-
Mobile Phase: A gradient elution is recommended to ensure separation of compounds with differing polarities.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% to 30% B
-
21-25 min: Hold at 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (Based on the UV absorbance of similar aromatic heterocyclic structures).[4]
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[8]
-
-
Purity Calculation: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Purity Data
The following table provides a comparative overview of the expected purity for an in-house synthesized batch of this compound versus typical commercial offerings. This highlights the importance of independent verification, as commercial quality can vary.
| Product Source | Lot/Batch ID | Purity (%) by HPLC | Potential Impurities Detected | Analytical Method |
| Synthesized In-House | SYNTH-BOA-001 | > 98% (Expected) | Unreacted o-aminophenol, malononitrile, and minor reaction by-products. | Proposed RP-HPLC-UV |
| Commercial Alternative A | Varies | Typically ≥ 95% | Often not disclosed by the supplier. | Supplier's Certificate of Analysis (Method may not be detailed) |
| Commercial Alternative B | Varies | Analytical data not provided; buyer assumes responsibility for purity confirmation. | Unknown. | Not Applicable |
Workflow for Synthesis and Purity Validation
The logical flow from synthesis to a fully validated and characterized product is crucial for reproducible research. The diagram below illustrates this comprehensive workflow.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Conclusion
While commercial sources for this compound are available, their specified purity can be variable or, in some cases, entirely unverified. The synthesis and purification in-house, coupled with a rigorous and validated RP-HPLC method, provides researchers with a higher degree of confidence in the quality of their starting material. The detailed protocol and comparative data presented in this guide serve as a robust framework for scientists to produce and validate high-purity this compound, thereby ensuring the reliability and reproducibility of their research and development efforts.
References
- 1. This compound | 15344-56-6 [chemicalbook.com]
- 2. welch-us.com [welch-us.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102875486A - Preparation method of 2-benzoxazole acetonitrile - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. asianjpr.com [asianjpr.com]
Benchmarking the efficacy of new benzoxazole compounds against existing drugs
For Immediate Release
Shanghai, China – December 24, 2025 – Recent preclinical studies have highlighted the potential of novel benzoxazole derivatives as potent anticancer and anti-inflammatory agents, demonstrating significant efficacy in some cases exceeding that of established drugs. These findings, aimed at researchers, scientists, and drug development professionals, underscore the therapeutic promise of this class of compounds and pave the way for further investigation.
This comparative guide provides an objective analysis of the performance of these new benzoxazole compounds against existing therapies, supported by experimental data.
Anticancer Efficacy: Targeting VEGFR-2 Signaling
A new series of benzoxazole derivatives has been synthesized and evaluated for their potential as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2] The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3][4]
The synthesized compounds were tested for their cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, were determined using the MTT assay.
One of the most potent derivatives, compound 11b , a p-fluorophenyl derivative, exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value of 0.057 µM for VEGFR-2 inhibition, comparable to the standard drug Sorafenib (IC50 = 0.058 µM).[2] Another promising compound, 12l , showed potent activity against both HepG2 and MCF-7 cell lines with IC50 values of 10.50 µM and 15.21 µM, respectively.[5][6] In comparison, the IC50 value of Sorafenib against MCF-7 cells has been reported to be 32.0 µM in other studies.[7]
These results suggest that specific structural modifications to the benzoxazole scaffold can lead to potent and selective anticancer agents.
Quantitative Comparison of Anticancer Activity
| Compound/Drug | Target/Cell Line | IC50 (µM) | Reference |
| Benzoxazole Derivative 11b | VEGFR-2 | 0.057 | [2] |
| Benzoxazole Derivative 12l | HepG2 | 10.50 | [5][6] |
| MCF-7 | 15.21 | [5][6] | |
| Sorafenib | VEGFR-2 | 0.058 | [2] |
| MCF-7 | 32.0 | [7] | |
| HCT-116 | 29.4 | [8] |
VEGFR-2 Signaling Pathway
The diagram below illustrates the simplified signaling pathway of VEGFR-2, which is a key target for the novel benzoxazole compounds.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of new benzoxazole compounds.
Anti-inflammatory Efficacy: Targeting the NF-κB Pathway
A series of benzoxazolone derivatives were tested for their anti-inflammatory activity. Among them, compound 3g demonstrated the most potent inhibitory activity against IL-6, with an IC50 value of 5.09 ± 0.88 µM.[9] This was more effective than other synthesized compounds in the same study, such as compound 3c (IC50 = 10.14 ± 0.08 µM).[9] For comparison, the widely used nonsteroidal anti-inflammatory drug (NSAID) Diclofenac works by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[13][14][15]
Quantitative Comparison of Anti-inflammatory Activity
| Compound/Drug | Target/Mediator | IC50 (µM) | Reference |
| Benzoxazole Derivative 3g | IL-6 | 5.09 ± 0.88 | [9] |
| Benzoxazole Derivative 3d | IL-6 | 5.43 ± 0.51 | [9] |
| Benzoxazole Derivative 3c | IL-6 | 10.14 ± 0.08 | [9] |
| Diclofenac | COX-1/COX-2 | Varies | [13][14][15] |
NF-κB Signaling Pathway in Inflammation
The diagram below illustrates the canonical NF-κB signaling pathway, a key driver of inflammation.
Caption: Overview of the NF-κB signaling pathway in inflammation.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole compounds or the standard drug and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.[18][19][20]
-
Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.
-
Compound Administration: Administer the benzoxazole compounds or the standard drug (e.g., Diclofenac) orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
General Experimental Workflow
The following diagram outlines the general workflow for the evaluation of new benzoxazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
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Safety Operating Guide
Proper Disposal of 1,3-Benzoxazol-2-ylacetonitrile: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 1,3-Benzoxazol-2-ylacetonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols is imperative to mitigate risks to personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and potential contact with airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption of the chemical. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Shields the body from accidental spills and contamination. |
| Respiratory Protection | To be used in a well-ventilated area or fume hood. | Minimizes the inhalation of any dust or vapors that may be generated. |
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of in standard laboratory trash or down the drain.
-
Waste Collection:
-
Collect all waste materials, including residual this compound, contaminated consumables (e.g., weighing paper, pipette tips), and used PPE, in a dedicated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, sealable lid.
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number (15344-56-6), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is cool and dry, and keep the container away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Disposal should be carried out in accordance with all applicable local, regional, and national regulations. The most common method for final disposal is incineration at a permitted hazardous waste facility.
-
Spill Management Protocol
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your supervisor and the EHS department.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.
-
Contain: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect: Carefully transfer the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent and collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling 1,3-Benzoxazol-2-ylacetonitrile
This guide provides immediate safety, handling, and disposal protocols for 1,3-Benzoxazol-2-ylacetonitrile, tailored for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar compounds, such as (2-oxo-1,3-benzoxazol-3(2H)-yl)acetonitrile and general principles of laboratory safety. It is imperative to handle this chemical with caution, assuming it may possess similar hazards.
Personal Protective Equipment (PPE)
Engineering controls, such as a certified chemical fume hood, should be the primary method of exposure control. The following table summarizes the mandatory personal protective equipment for handling this compound.
| Protection Type | Equipment | Specification & Purpose |
| Eye/Face Protection | Safety Goggles or Face Shield | Conforming to EN 166 (EU) or NIOSH (US) standards. Protects against dust, splashes, and vapors. A face shield is recommended when there is a significant splash hazard.[1] |
| Skin Protection | Chemical-Impermeable Gloves | Nitrile rubber gloves are recommended. Gloves must be inspected before use and changed immediately upon contamination.[1][2] |
| Lab Coat/Protective Clothing | A fire/flame-resistant and impervious lab coat protects skin and personal clothing from contamination.[1] | |
| Respiratory Protection | Dust Respirator/Full-Face Respirator | MSHA/NIOSH approved respirator is required when engineering controls are insufficient, if exposure limits are exceeded, or if dust is generated.[1][3] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is crucial for minimizing risks. This involves meticulous preparation, handling, and cleanup phases.
1. Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in the table above.
-
Inspect containers for any damage or leaks upon receipt.
-
Ensure the container is clearly labeled with the chemical name and hazard warnings.
2. Handling:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
-
Avoid eating, drinking, or smoking in the handling area.[7]
-
Use spark-proof tools and explosion-proof equipment if the compound is flammable.[7]
-
Ground/bond container and receiving equipment.[7]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep containers tightly closed.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
Emergency Procedures
Spill Cleanup:
-
Small Spills:
-
Large Spills:
-
Immediately evacuate the area and alert others.
-
Secure the area to prevent re-entry.
-
Contain the spill if it is safe to do so.
-
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6][7]
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[6][7]
-
Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: Dispose of contaminated gloves, weighing papers, and other disposable materials in a designated solid hazardous waste container.[1]
-
Solutions: Collect solutions in a labeled container for liquid hazardous waste. Do not empty into drains.[3][7]
Safety Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
